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3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride Documentation Hub

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  • Product: 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride
  • CAS: 2416231-50-8

Core Science & Biosynthesis

Foundational

Biological activity of pyrano[3,4-c]pyridine derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrano[3,4-c]pyridine Derivatives Introduction: The Pyrano[3,4-c]pyridine Scaffold The fusion of pyran and pyridine rings creates a class of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Pyrano[3,4-c]pyridine Derivatives

Introduction: The Pyrano[3,4-c]pyridine Scaffold

The fusion of pyran and pyridine rings creates a class of heterocyclic compounds with significant structural and medicinal importance. Among these, the pyrano[3,4-c]pyridine core represents a versatile scaffold that has garnered substantial interest in drug discovery. This bicyclic system is present in various natural alkaloids, such as gentianine and gentianadine, which are known to exert a wide range of effects including hypotensive, anticonvulsant, antipsychotic, and anti-inflammatory properties[1][2]. The inherent structural features of the pyrano[3,4-c]pyridine nucleus, combined with the potential for functionalization at multiple positions, make it a privileged scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrano[3,4-c]pyridine derivatives, aimed at researchers and professionals in the field of medicinal chemistry and drug development.

Synthetic Strategies: Building the Core

The construction of the pyrano[3,4-c]pyridine skeleton can be achieved through several synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and effective strategy involves the recyclization of a pyridine ring.

Experimental Protocol: Synthesis via Pyridine Ring Recyclization

This protocol describes a common method for synthesizing diamino derivatives of pyrano[3,4-c]pyridines, a class of compounds that has shown significant neurotropic activity[1][3]. The rationale behind this multi-step synthesis is to first activate the pyridine ring towards nucleophilic attack and then induce a rearrangement to form the desired bicyclic system.

Step 1: Thionation of the Starting Pyridone

  • Objective: To convert the pyridone starting material into a more reactive thione.

  • Procedure: A mixture of the appropriate 6-aminopyrano[3,4-c]pyridin-2(1H)-one (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Causality: Lawesson's reagent is a highly effective thionating agent for carbonyl compounds. The use of anhydrous toluene prevents hydrolysis of the reagent and ensures a clean conversion.

Step 2: Formation of the Pyridinium Salt

  • Objective: To increase the electrophilicity of the C8 position of the pyridine ring to facilitate nucleophilic attack.

  • Procedure: The resulting 6-aminopyrano[3,4-c]pyridine-2(1H)-thione (1 equivalent) is dissolved in anhydrous chloroform, and dimethyl sulfate (1.1 equivalents) is added dropwise at room temperature. The mixture is stirred for 2-3 hours.

  • Causality: Dimethyl sulfate is a powerful methylating agent that readily reacts with the sulfur atom of the thione group, forming a pyridinium salt. This salt formation significantly activates the pyridine ring for the subsequent rearrangement[1].

Step 3: Nucleophilic Attack and Rearrangement

  • Objective: To introduce the second amino group and induce the ring rearrangement to form the final product.

  • Procedure: The pyridinium salt from Step 2 is treated with a primary amine (e.g., methylamine, 2 equivalents) in ethanol. The reaction mixture is heated at reflux for 8-12 hours.

  • Causality: The primary amine acts as a nucleophile, attacking the activated C8 position. This is followed by a cascade of reactions, including ring opening and subsequent recyclization, to yield the thermodynamically stable 6,8-diamino pyrano[3,4-c]pyridine derivative[2][3].

Step 4: Purification

  • Objective: To isolate the pure final product.

  • Procedure: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient). The structure of the purified compound is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow Start 6-Aminopyrano[3,4-c] pyridin-2(1H)-one Thione 6-Aminopyrano[3,4-c] pyridine-2(1H)-thione Start->Thione Lawesson's Reagent (Thionation) Salt Pyridinium Salt Intermediate Thione->Salt Dimethyl Sulfate (Activation) Product 6,8-Diamino Pyrano[3,4-c] pyridine Derivative Salt->Product Primary Amine (Rearrangement)

Caption: General workflow for the synthesis of pyrano[3,4-c]pyridine derivatives via pyridine ring rearrangement.

Neurotropic Activities: Modulating the Central Nervous System

A significant body of research has focused on the neurotropic properties of pyrano[3,4-c]pyridine derivatives, revealing their potential as anticonvulsant, anxiolytic, and antidepressant agents[1][4][5][6].

Anticonvulsant Activity

Several derivatives have demonstrated potent anticonvulsant effects in preclinical models. The primary screening for such activity often involves pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) tests[4][5]. The PTZ model is particularly valuable for identifying compounds that can raise the seizure threshold, suggesting a mechanism that may involve the GABAergic system.

One study identified a series of 3-thioxopyrano[3,4-c][3][7][8]triazolo[4,3-a]pyridines with pronounced anticonvulsant action[4]. The most active compounds from this series were found to prevent PTZ-induced clonic seizures in a significant percentage of test animals[4].

Structure-Activity Relationship (SAR) Insights:

  • The presence of an N,N-diphenylacetamide substituent on the sulfur atom of the triazole moiety was beneficial for activity[4].

  • A 5-phenylamino group on the dihydropyrano triazolopyridine core also enhanced anticonvulsant effects[4].

Anxiolytic and Antidepressant Activities

The anxiolytic potential of these compounds is often evaluated using the elevated plus-maze (EPM) and open field tests, while antidepressant effects are assessed with the forced swimming test[4][5]. Certain pyrano[3,4-c]pyridine derivatives have shown anxiolytic activity, with some compounds demonstrating effects comparable to the benchmark drug diazepam[2][5]. Docking studies suggest that these effects may be mediated through interactions with the GABA-A receptor, a key target for anxiolytic drugs[6].

Table 1: Neurotropic Activity of Selected Pyrano[3,4-c]pyridine Derivatives
Compound IDTest ModelActivity TypeED50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
5g PTZ SeizureAnticonvulsant19.815.2[4]
5a PTZ SeizureAnticonvulsant29.510.2[4]
5g Elevated Plus MazeAnxiolytic--[4]
Ve,g,i,l-o Corazole AntagonismAnticonvulsant--[2]

Note: Data is compiled from multiple sources. ED50 (Median Effective Dose), TD50 (Median Toxic Dose).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrano[3,4-c]pyridine scaffold has also emerged as a promising framework for the development of anticancer agents[3][9]. Research has shown that certain derivatives exhibit cytotoxicity against a range of cancer cell lines, including those of the breast, colon, liver, and lung[10][11][12].

Mechanism of Action: Kinase Inhibition

A key mechanism underlying the anticancer effects of some pyrano-pyridine conjugates is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[10][11][13]. These receptors are crucial components of signaling pathways that regulate cell growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors). By blocking these kinases, the compounds can halt tumor progression[12].

For example, certain pyrano[3,2-c]pyridine derivatives (a related isomer) demonstrated potent inhibitory activity against both EGFR and VEGFR-2, with IC50 values in the low micromolar and even nanomolar range, comparable to the standard drug erlotinib[11][14].

Signaling Pathway Diagram: EGFR/VEGFR-2 Inhibition

Kinase_Inhibition cluster_membrane Cell Membrane Receptor EGFR / VEGFR-2 Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Pyrano Pyrano[3,4-c]pyridine Derivative Pyrano->Receptor Binds & Inhibits Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Simplified pathway showing inhibition of EGFR/VEGFR-2 signaling by a pyrano[3,4-c]pyridine derivative.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines the steps for evaluating the cytotoxic potential of novel pyrano[3,4-c]pyridine derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[10].

Step 1: Cell Culture and Seeding

  • Objective: To prepare cancer cells for drug treatment.

  • Procedure: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator. Cells are harvested and seeded into 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to adhere overnight.

  • Causality: Seeding a specific number of cells and allowing them to attach overnight ensures a consistent and healthy cell monolayer for the experiment, which is crucial for reproducible results.

Step 2: Compound Treatment

  • Objective: To expose the cells to varying concentrations of the test compounds.

  • Procedure: The synthesized pyrano[3,4-c]pyridine derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media to achieve the desired final concentrations. The old media is removed from the 96-well plates, and 100 µL of media containing the test compounds (or vehicle control, e.g., 0.1% DMSO) is added to each well. The plates are incubated for 48-72 hours.

  • Causality: A dose-response curve is necessary to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A vehicle control is essential to ensure that the solvent (DMSO) does not have a significant toxic effect on its own.

Step 3: MTT Addition and Incubation

  • Objective: To allow viable cells to metabolize the MTT reagent.

  • Procedure: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Causality: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step 4: Formazan Solubilization and Absorbance Reading

  • Objective: To dissolve the formazan crystals and quantify the result.

  • Procedure: The media containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Causality: The absorbance reading provides a quantitative measure of cell viability. By comparing the absorbance of treated wells to control wells, the percentage of cell inhibition can be calculated, and the IC50 value can be determined.

Antimicrobial and Anti-inflammatory Activities

Beyond neurology and oncology, pyrano[3,4-c]pyridine derivatives have also been investigated for other therapeutic applications.

  • Antimicrobial Activity: Some synthesized derivatives have been screened for their ability to inhibit the growth of various bacterial and fungal strains[3][9][15]. The activity is often dependent on the nature of the substituents on the heterocyclic core[15]. For instance, certain piperazino derivatives of pyrano[3,4-c]pyridines have shown notable antibacterial activity[16].

  • Anti-inflammatory Activity: The structural similarity to known anti-inflammatory agents has prompted the evaluation of these compounds for their ability to modulate inflammatory responses. Some derivatives have shown potent anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2)[17]. Natural alkaloids from the pyrano[3,4-c]pyridine series are also known to possess anti-inflammatory effects[1][2].

Conclusion and Future Directions

The pyrano[3,4-c]pyridine scaffold is a cornerstone in the development of novel, biologically active molecules. The diverse synthetic pathways allow for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Research has firmly established the potential of these derivatives as neurotropic agents, particularly anticonvulsants, and as anticancer agents through mechanisms like kinase inhibition. The antimicrobial and anti-inflammatory activities further broaden their therapeutic scope.

Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. A deeper investigation into their mechanisms of action, using advanced molecular and cellular biology techniques, will be crucial for their translation into clinical candidates. The versatility and proven efficacy of the pyrano[3,4-c]pyridine core ensure that it will remain a high-priority target for medicinal chemists for years to come.

References

  • Synthesis of derivatives of pyrano[3,4-c][3][7][8]triazolo-[4,3-a]pyridine and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridine through pyridine ring rearrangement. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Derivatives of a new heterocyclic system – pyrano[3,4-c][3][7][8]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity. PMC. [Link]

  • A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. Bentham Science. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PMC. [Link]

  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. MDPI. [Link]

  • A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. ResearchGate. [Link]

  • Synthesis and neurotropic activity of new amino derivatives of pyrano[3,4 - c]pyridines on the basis of rearrangement of pyridine ring. Frontiers in Chemistry, Armenia. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • Derivatives of a new heterocyclic system – pyrano[3,4-c][3][7][8]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity. RSC Publishing. [Link]

  • Synthesis and Neurotropic Activity of Piperazino-Derivatives of Pyrano[3,4-c]Pyridines. ResearchGate. [Link]

  • Synthesis and Neurotropic Activity of 6,8 Diamino Derivatives of Pyrano[3,4 c]pyridines. ResearchGate. [Link]

  • Synthesis of Pyrano[3,2-c]pyridines Derivatives. Asian Journal of Chemistry. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Taylor & Francis Online. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Figshare. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Therapeutic effect of pyridine derivatives. ResearchGate. [Link]

  • Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science. [Link]

  • Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Synthesis of derivatives of pyrano[3,4-c][3][7][8]triazolo-[4,3-a]pyridine and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridine through pyridine ring rearrangement. R Discovery. [Link]

Sources

Exploratory

The Pyrano[3,4-c]pyridine Scaffold in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary The pyrano[3,4-c]pyridine core is a privileged bicyclic heterocycle that serves as the structural foundation for numerous biologically active compounds and natural alkaloids, such as gentianine and gent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrano[3,4-c]pyridine core is a privileged bicyclic heterocycle that serves as the structural foundation for numerous biologically active compounds and natural alkaloids, such as gentianine and gentianadine[1]. Historically recognized for their broad-spectrum hypotensive, antipsychotic, and anti-inflammatory properties[2], pyrano[3,4-c]pyridines have recently gained significant traction in targeted drug discovery. Modern applications of this scaffold range from reversing antimicrobial resistance via efflux pump inhibition[3] to the development of novel neurotropic[4] and anticancer agents. This technical guide explores the pharmacological landscape, structural functionalization, and validated experimental methodologies associated with this highly versatile scaffold.

Pharmacological Landscape & Biological Targets

Reversing Gram-Negative Antimicrobial Resistance

The rise of multidrug-resistant Enterobacteriaceae is largely driven by the overexpression of the AcrAB-TolC Resistance-Nodulation-Division (RND) efflux pump. The pyranopyridine derivative MBX2319 (3,3-dimethyl-5-cyano-8-morpholino-6-(phenethylthio)-3,4-dihydro-1H-pyrano[3,4-c]pyridine) has been identified as a potent, structurally distinct efflux pump inhibitor (EPI)[5]. Unlike classical EPIs such as PAβN or NMP, MBX2319 selectively binds to the AcrB transporter, blocking the extrusion of fluoroquinolones and β-lactams without causing generalized outer membrane disruption[3].

AcrB_Inhibition A Antibiotic (Levofloxacin) B AcrAB-TolC Efflux Pump A->B Substrate Binding D Intracellular Accumulation A->D Unhindered Entry B->D Efflux Blocked C MBX2319 (EPI) C->B Steric Inhibition E Bacterial Cell Death D->E Target Engagement

Mechanism of AcrAB-TolC efflux pump inhibition by MBX2319 in Gram-negative bacteria.

Neurotropic and Psychotropic Modulation

Condensed pyridines exhibit profound central nervous system (CNS) activity. Specifically, 6,8-diamino and 8-hydrazino derivatives of pyrano[3,4-c]pyridines demonstrate potent anticonvulsant, sedative, and anxiolytic properties[4]. The biological profile is highly sensitive to substitution; for instance, adding a methoxy group at specific positions of an aniline residue enhances anticonvulsant efficacy in pentylenetetrazole (PTZ) and maximal electroshock (MES) models[4].

Oncology and High-Throughput Screening Libraries

In oncology, the pyrano[3,4-c]pyridine framework is being hybridized with coumarin to target prostate and breast cancer pathways. These pyrano[3,4-c]pyridine-1,8(7H)-dione hybrids are designed to induce apoptosis and modulate cellular signaling while minimizing the severe off-target toxicities associated with traditional chemotherapeutics. Furthermore, enantiomerically pure octahydro-1H-pyrano[3,4-c]pyridine scaffolds, synthesized from natural quinine, are actively utilized in building drug-like molecular libraries for high-throughput screening[6].

Synthetic Methodologies and Regiochemistry

The synthesis of pyrano[3,4-c]pyridines requires precise regiochemical control. A classical approach begins with 2,2-dimethyltetrahydro-4H-pyran-4-one, which is converted into an enamine using morpholine[7]. Subsequent acylation under Stork conditions yields a β-diketone intermediate. Cyclization of this intermediate selectively forms the pyrano[3,4-c]pyridine core, avoiding the pyrano[4,3-b]pyridine isomer when specific aliphatic or aromatic directing groups are employed[7].

To access neurotropic diamino derivatives, chemists utilize a Dimroth-type rearrangement. By converting 6-aminopyrano[3,4-c]pyridinethiones into highly electrophilic pyridinium salts using dimethyl sulfate, the subsequent reaction with primary amines or hydrazine hydrate undergoes a rapid ring-opening and closing sequence[1]. This optimization drastically reduces reaction times and improves yields[8].

Synthesis_Pathway N1 Pyran-4-one Derivative N2 Enamine Intermediate N1->N2 Morpholine N3 Pyridinium Salt (Electrophilic) N2->N3 Acylation & Alkylation N4 Pyrano[3,4-c]pyridine Target Scaffold N3->N4 Dimroth Rearrangement

Regioselective synthetic workflow and Dimroth rearrangement for pyrano[3,4-c]pyridines.

Quantitative Structure-Activity and Synthetic Metrics

The following table summarizes the synthetic efficiency and pharmacological impact of various functionalized pyrano[3,4-c]pyridine scaffolds.

Derivative / ScaffoldSynthetic Method / ReagentsYield (%)Reaction TimeBiological Activity / Metric
8-Hydrazino derivatives Pyridinium salt + 80% Hydrazine hydrate88 - 91%0.5 hHigh Anticonvulsant Activity (MES test)[8]
8-Hydrazino derivatives (Direct) 6-aminopyrano[3,4-c]pyridinethiones + Hydrazine75 - 78%12.0 hModerate Anticonvulsant Activity[8]
5-vinyl-3,4-dihydro derivative Acid-catalyzed cyclization (Conc. HCl, reflux)85%12.0 hPrecursor for medicinal libraries[9]
MBX2319 Analogs Cell-based HTS & rational SAR optimizationN/AN/AHigh antibiotic potentiation against E. coli[3]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to justify the experimental parameters.

Protocol 1: Regioselective Synthesis of 8-Hydrazinopyrano[3,4-c]pyridines via Pyridinium Salts

Causality: Direct interaction of thiones with hydrazine requires extended heating (12h) and yields mixed tautomers. Pre-activating the thione into a pyridinium salt using dimethyl sulfate dramatically increases the electrophilicity of the C8 atom, driving a rapid (0.5h) Dimroth rearrangement and pushing yields above 90%[8].

  • Salt Formation: Dissolve 10 mmol of 6-aminopyrano[3,4-c]pyridinethione in 20 mL of anhydrous dichloromethane (DCM). Dropwise, add 12 mmol of dimethyl sulfate at 0°C under an inert argon atmosphere.

  • Activation: Stir the mixture at room temperature for 2 hours. Monitor the consumption of the thione via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Dimroth Rearrangement: Once the pyridinium salt is fully formed, evaporate the DCM under reduced pressure. Resuspend the crude salt in 15 mL of absolute ethanol.

  • Hydrazine Addition: Add 15 mmol of 80% hydrazine hydrate dropwise. Reflux the mixture for 30 minutes. The rapid color change indicates the completion of the ring-opening/closing sequence[8].

  • Validation: Cool the mixture to precipitate the product. Filter and recrystallize from ethanol. Validate the [3,4-c] fusion over the[4,3-b] isomer using 2D-NMR (NOESY), confirming the lactam tautomeric state[7].

Protocol 2: Whole-Cell Efflux Pump Inhibition (EPI) Assay for MBX2319 Analogs

Causality: To prove that a pyrano[3,4-c]pyridine derivative acts specifically as an EPI rather than a general membrane permeabilizer, the compound must be tested in parallel against a wild-type strain and an efflux-deficient mutant. True EPIs will show synergy only in the wild-type[3].

  • Strain Preparation: Culture Escherichia coli wild-type (e.g., AB1157) and its isogenic acrAB deletion mutant ( Δ acrAB) overnight in Mueller-Hinton broth (MHB) at 37°C.

  • Checkerboard Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution matrix. Dispense the pyrano[3,4-c]pyridine analog (0.5 to 64 µg/mL) along the x-axis and a substrate antibiotic like levofloxacin (0.015 to 2 µg/mL) along the y-axis.

  • Inoculation: Inoculate each well with 5×105 CFU/mL of the respective bacterial strain.

  • Incubation & Reading: Incubate the plates at 37°C for 18 hours. Determine the Minimum Inhibitory Concentration (MIC) by measuring optical density at 600 nm.

  • Validation (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI). A valid AcrB inhibitor will yield an FICI ≤0.5 (synergy) in the wild-type strain, but an FICI ≥1.0 (indifference) in the Δ acrAB mutant, confirming target specificity[3].

References

  • A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines ResearchG
  • Synthesis and Neurotropic Activity of 6,8 Diamino Deriv
  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors PMC
  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines MDPI
  • Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory PubMed
  • Design and synthesis of coumarin-heterocycle hybrid compounds, pyrano[3,4-c]pyran-1,8-diones and pyrano[3,4-c]pyridine-1,8(7H)-dione as Anticancer agents ISTI Portal
  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors PubMed
  • Synthesis and neurotropic activity of new amino derivatives of pyrano[3,4-c]pyridines Frontiers in Chemistry, Armenia
  • Derivatives of a new heterocyclic system – pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity PMC
  • WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same Google P

Sources

Foundational

Potential therapeutic targets of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

As a Senior Application Scientist, I approach the 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride scaffold not merely as a static chemical entity, but as a highly versatile, conformationally restricted pharmacophore....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride scaffold not merely as a static chemical entity, but as a highly versatile, conformationally restricted pharmacophore. The fusion of a tetrahydropyran ring with a pyridine system creates a unique three-dimensional topology that allows for precise functionalization. The hydrochloride salt form is particularly critical in drug development, as it protonates the basic pyridine nitrogen, drastically enhancing aqueous solubility and bioavailability—a historical hurdle for many heterocyclic drug candidates.

This technical guide dissects the proven and potential therapeutic targets of the 3,4-dihydro-1H-pyrano[3,4-c]pyridine core, synthesizing mechanistic causality with self-validating experimental protocols to guide your preclinical development workflows.

Therapeutic Target: Topoisomerase I (Oncology)

The pyrano[3,4-c]pyridine system is the critical structural motif (specifically the D and E rings) found in the camptothecin family of alkaloids, including the potent chemotherapeutics SN-38, Topotecan, and Irinotecan[1].

Mechanistic Causality: Topoisomerase I (Topo I) relieves DNA torsional strain during replication by creating transient single-strand breaks. The pyrano[3,4-c]pyridine core acts as an interfacial inhibitor. It does not bind the enzyme or DNA alone; rather, it selectively intercalates at the site of DNA cleavage, hydrogen-bonding with the enzyme (via residues like Arg364 and Asp533) and stacking against the DNA base pairs[1]. This stabilizes the Topo I-DNA cleavable complex. When the replication fork collides with this stabilized complex, it converts the single-strand break into a lethal double-strand break, triggering apoptosis.

TopoIInhibition A Pyrano[3,4-c]pyridine Core (Camptothecin Analogs) B Topoisomerase I DNA Cleavage Complex A->B Intercalation C Stabilization of Cleavable Complex B->C D Collision with Replication Fork C->D E Double-Strand DNA Breaks & Apoptosis D->E

Fig 1. Topoisomerase I inhibition and apoptotic signaling via pyrano[3,4-c]pyridine intercalation.

Protocol: Self-Validating Topoisomerase I Plasmid Relaxation Assay

To validate the Topo I inhibitory activity of a new pyranopyridine derivative, we utilize a plasmid relaxation assay. This system is self-validating because the conversion of supercoiled DNA to relaxed DNA is a direct, visually quantifiable metric of enzyme kinetics.

  • System Preparation: Prepare a reaction mixture containing 200 ng of supercoiled pBR322 plasmid DNA in Topo I reaction buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol). Causality: Spermidine is included to mimic physiological polyamine concentrations, which optimizes Topo I binding kinetics.

  • Control Establishment:

    • Negative Control: Plasmid + Buffer (Establishes baseline supercoiling).

    • Positive Control: Plasmid + Topo I + Camptothecin (Validates assay sensitivity).

    • Vehicle Control: Plasmid + Topo I + DMSO (Proves the solvent does not inhibit the enzyme).

  • Compound Incubation: Add the pyranopyridine hydrochloride candidate at titrated concentrations (0.1 µM to 10 µM). Initiate the reaction by adding 1 Unit of recombinant human Topoisomerase I. Incubate at 37°C for 30 minutes.

  • Termination & Proteinase K Digestion: Stop the reaction by adding 1% SDS and 50 µg/mL Proteinase K, incubating for 15 minutes at 50°C. Causality: This step is critical; it digests the Topo I enzyme, releasing the trapped DNA and preventing protein-DNA aggregates from getting stuck in the gel wells.

  • Resolution: Resolve the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Post-stain with ethidium bromide (0.5 µg/mL). Causality: Ethidium bromide is used post-staining rather than pre-staining to prevent the dye's own intercalation from altering the native supercoiling dynamics during the Topo I reaction.

Therapeutic Target: RND-Type Efflux Pumps (Antimicrobial Resistance)

Beyond oncology, specific derivatives like MBX2319 (3,3-dimethyl-5-cyano-8-morpholino-6-(phenethylthio)-3,4-dihydro-1H-pyrano[3,4-c]pyridine) have been identified as potent inhibitors of the AcrAB-TolC efflux pump in Gram-negative bacteria such as Escherichia coli[2].

Mechanistic Causality: Gram-negative pathogens utilize Resistance-Nodulation-Division (RND) efflux pumps to expel antibiotics, leading to multidrug resistance. Pyranopyridine derivatives bind to the hydrophobic trap within the transmembrane domain of AcrB. By occupying this binding pocket, the compound sterically hinders the conformational changes required for the pump to extrude antibiotics like levofloxacin and piperacillin, thereby restoring the pathogen's susceptibility to these drugs[2].

EffluxPumpInhibition A Gram-Negative Bacteria (AcrAB-TolC Pump) C Binding to AcrB Transmembrane Domain A->C B Pyranopyridine Inhibitor (e.g., MBX2319) B->C D Blockade of Antibiotic Efflux C->D E Intracellular Accumulation of Antibiotics D->E

Fig 2. Mechanistic pathway of AcrAB-TolC efflux pump inhibition by pyranopyridine derivatives.

Protocol: Checkerboard MIC Potentiation Assay

To prove that your pyranopyridine hydrochloride acts as an efflux pump inhibitor (EPI) rather than a standalone antibacterial, use a checkerboard synergy assay.

  • Inoculum Preparation: Cultivate E. coli (e.g., wild-type and AcrAB-deficient mutant control strains) in Mueller-Hinton Broth (MHB) to an OD600 of 0.5. Dilute to a final inoculum of 5×105 CFU/mL.

  • Matrix Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the target antibiotic (e.g., Levofloxacin) along the x-axis, and 2-fold serial dilutions of the pyranopyridine candidate along the y-axis.

  • Internal Validation (The Mutant Control): Run a parallel plate using an Δ acrB mutant strain. Causality: If the pyranopyridine compound is a true AcrB inhibitor, it will dramatically lower the MIC of levofloxacin in the wild-type strain, but will have zero effect on the MIC in the Δ acrB mutant. This proves target specificity.

  • Incubation & Readout: Inoculate the plates and incubate at 37°C for 18 hours. Determine the Minimum Potentiation Concentration ( MPC4​ ), defined as the lowest concentration of the pyranopyridine that decreases the MIC of the antibiotic by 4-fold.

Therapeutic Target: CNS Modulation (Neurotropic Activity)

Derivatives of pyrano[3,4-c]pyridine, particularly pyrazol-1-yl-substituted and diamino analogs, exhibit profound neurotropic properties, including anticonvulsant, anxiolytic, and sedative effects[3][4].

Mechanistic Causality: Pharmacological profiling indicates these compounds act similarly to diazepam, suggesting positive allosteric modulation of GABAA​ receptors[3][4]. By increasing the frequency of chloride channel openings in response to GABA, they hyperpolarize neuronal membranes, raising the seizure threshold and dampening excitotoxicity induced by chemoconvulsants like pentylenetetrazole (PTZ) or corazole[3].

Protocol: In Vivo Pentylenetetrazole (PTZ) Seizure Threshold Test
  • Subject Preparation: Utilize male Wistar rats (150-200g), habituated to the testing environment.

  • Dosing: Administer the pyranopyridine hydrochloride compound intraperitoneally (i.p.) in a saline vehicle. Causality: The hydrochloride salt is crucial here, as it ensures complete dissolution in saline, preventing erratic absorption kinetics associated with suspensions.

  • Convulsant Challenge: 30 minutes post-administration, inject PTZ (85 mg/kg, s.c.).

  • Observation & Scoring: Monitor the animals for 60 minutes. Record the latency to the first myoclonic jerk, the onset of generalized clonic seizures, and survival time. Compare against a vehicle control and a positive control (Diazepam, 2 mg/kg).

Therapeutic Target: Antiviral (HBV Virion Inhibition)

Recent medicinal chemistry efforts have hybridized the pyrano[3,4-c]pyridine core with piperazine moieties. These 3,3-dimethyl-8-piperazin-1-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridine derivatives have demonstrated the ability to inhibit Hepatitis B Virus (HBV) virion production[5]. The dual pharmacophore approach leverages the pyridine ring for target engagement and the piperazine ring to modulate physicochemical properties, resulting in compounds that suppress viral replication pathways without exhibiting severe cytotoxicity to host hepatocytes[5].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of the 3,4-dihydro-1H-pyrano[3,4-c]pyridine scaffold across its various therapeutic applications.

Therapeutic AreaPrimary TargetRepresentative DerivativeKey Pharmacological MetricEfficacy / Potency
Oncology Topoisomerase ISN-38 (Camptothecin analog) IC50​ (DNA Cleavage)~0.1 - 1.0 µM
Antimicrobial AcrAB-TolC Efflux PumpMBX2319 MPC4​ (Levofloxacin Potentiation)3.13 µM
Neurology CNS Receptors (GABAergic)Pyrazol-1-yl-substituted analogAntagonism of PTZ SeizuresComparable to 2 mg/kg Diazepam
Virology HBV Virion AssemblyPiperazine-substituted analog IC50​ (HBV DNA reduction)~15 - 30 µM

References

  • Synthesis and Neurotropic Activity of 6,8 Diamino Derivatives of Pyrano[3,4 c]pyridines.
  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Deriv

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride

Abstract The pyrano[3,4-c]pyridine core is a privileged bicyclic scaffold in modern drug discovery. This application note provides a comprehensive, self-validating protocol for the de novo synthesis of the unsubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrano[3,4-c]pyridine core is a privileged bicyclic scaffold in modern drug discovery. This application note provides a comprehensive, self-validating protocol for the de novo synthesis of the unsubstituted core, 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8)[1]. By utilizing a highly regioselective diol-cyclization strategy, this route bypasses the innate electronic deactivation of the pyridine ring, ensuring high yields, scalability, and robust intermediate validation suitable for preclinical development workflows.

Introduction & Pharmacological Significance

Pyrano[3,4-c]pyridines have garnered significant attention due to their diverse biological activities. The scaffold serves as the foundational architecture for MBX2319, a potent inhibitor of RND-type efflux pumps in Gram-negative bacteria (such as Escherichia coli), which restores the efficacy of antibiotics like levofloxacin[2]. Additionally, substituted variants have demonstrated potent antiviral activity against Hepatitis B virion production[3] and serve as critical intermediates in the total synthesis of E-ring modified homocamptothecin analogs targeting topoisomerase I[4].

Securing a reliable supply of the unsubstituted core (3,4-dihydro-1H-pyrano[3,4-c]pyridine) is essential for structure-activity relationship (SAR) probing. However, traditional Pictet-Spengler-type cyclizations often fail or suffer from low yields due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution.

Retrosynthetic Analysis & Strategic Causality

To overcome the electronic limitations of the pyridine ring, our synthetic strategy avoids direct electrophilic cyclization onto the aromatic core. Instead, the pyran ring is constructed via an intramolecular etherification of a pre-formed 1,4-diol.

  • C-C Bond Formation (Aldol-Type): The synthesis begins with commercially available ethyl 4-methylnicotinate . The C4-methyl group is uniquely acidic due to the electron-withdrawing para-like relationship with the pyridine nitrogen and the ortho-ester. Deprotonation with LDA generates an extended enolate that cleanly attacks formaldehyde.

  • Global Reduction: The resulting ester is reduced using LiAlH 4​ to yield the critical 1,4-diol intermediate, 4-(2-hydroxyethyl)pyridine-3-methanol .

  • Mitsunobu Cyclization: Traditional acid-catalyzed dehydrations risk protonating the pyridine nitrogen, forming an electron-deficient pyridinium species that stalls the reaction. The redox-neutral Mitsunobu reaction (DIAD/PPh 3​ ) is employed to activate the aliphatic alcohol for mild, high-yielding intramolecular displacement.

  • Salt Formation: Precipitation with HCl in dioxane provides the target compound as a highly pure, bench-stable hydrochloride salt[1].

SynthesisWorkflow SM Ethyl 4-methylnicotinate Step1 Aldol Addition LDA, (CH2O)n -78°C, THF SM->Step1 Int1 Ethyl 4-(2-hydroxyethyl) nicotinate Step1->Int1 Step2 Ester Reduction LiAlH4 0°C to RT, THF Int1->Step2 Int2 4-(2-Hydroxyethyl) pyridine-3-methanol Step2->Int2 Step3 Mitsunobu Cyclization PPh3, DIAD THF, 0°C to RT Int2->Step3 Int3 3,4-Dihydro-1H-pyrano [3,4-c]pyridine Step3->Int3 Step4 Salt Formation 4M HCl in Dioxane Int3->Step4 Final Target Core HCl Salt Step4->Final

Fig 1: Four-step synthetic workflow for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-hydroxyethyl)nicotinate

Scientific Rationale: Generating the enolate at -78 °C prevents self-condensation of the ester. Paraformaldehyde is used as an anhydrous source of formaldehyde; it cracks into monomeric formaldehyde in solution, which is rapidly trapped by the enolate.

  • Protocol:

    • Flame-dry a 100 mL round-bottom flask under argon. Add ethyl 4-methylnicotinate (1.65 g, 10.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise, add LDA (5.5 mL of a 2.0 M solution in THF/heptane/ethylbenzene, 11.0 mmol) over 10 minutes.

    • Stir at -78 °C for 30 minutes.

    • Add pre-dried paraformaldehyde (0.90 g, 30.0 mmol) in one portion. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous NH 4​ Cl (20 mL). Extract with EtOAc (3 × 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc 1:1 to 0:1) to afford the product.

  • Self-Validation: Upon LDA addition, the solution turns a deep purple/red, indicating successful extended enolate formation. This color fades to yellow upon the addition of paraformaldehyde. TLC (Hexanes/EtOAc 1:2) will show the complete consumption of the starting material ( Rf​=0.6 ) and the appearance of a new, polar UV-active spot ( Rf​=0.25 ).

Step 2: Synthesis of 4-(2-Hydroxyethyl)pyridine-3-methanol

Scientific Rationale: LiAlH 4​ is required to reduce the ester to a primary alcohol. The existing hydroxyl group is initially deprotonated to form a lithium alkoxide, protecting it during the reduction of the ester moiety.

  • Protocol:

    • Dissolve ethyl 4-(2-hydroxyethyl)nicotinate (0.98 g, 5.0 mmol) in anhydrous THF (15 mL) and cool to 0 °C under argon.

    • Slowly add LiAlH 4​ (15.0 mL of a 1.0 M solution in THF, 15.0 mmol) dropwise to manage the evolution of H 2​ gas.

    • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

    • Perform a Fieser-Fieser workup to quench: Cool to 0 °C, carefully add 0.57 mL H 2​ O, followed by 0.57 mL 15% aqueous NaOH, and finally 1.71 mL H 2​ O.

    • Stir vigorously until the aluminum salts form a granular white precipitate. Filter through a pad of Celite and wash the filter cake with hot THF (2 × 15 mL).

    • Concentrate the filtrate in vacuo to yield the diol, which is generally pure enough for the next step without chromatography.

  • Self-Validation: The Fieser workup is critical; if a gelatinous mass forms, the quenching water was added too quickly. TLC (DCM/MeOH 9:1) will reveal a highly polar spot ( Rf​=0.1 ) that stains intensely with KMnO 4​ , confirming the presence of the 1,4-diol.

Step 3: Mitsunobu Cyclization to 3,4-Dihydro-1H-pyrano[3,4-c]pyridine

Scientific Rationale: The Mitsunobu conditions activate the primary aliphatic alcohol, turning it into a good leaving group (oxyphosphonium ion), which is then attacked intramolecularly by the benzylic alcohol to form the thermodynamically stable 6-membered pyran ring.

  • Protocol:

    • Dissolve the crude diol (0.61 g, 4.0 mmol) and triphenylphosphine (1.26 g, 4.8 mmol) in anhydrous THF (20 mL). Cool to 0 °C under argon.

    • Add Diisopropyl azodicarboxylate (DIAD) (0.95 mL, 4.8 mmol) dropwise over 10 minutes.

    • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4 hours.

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by silica gel chromatography (DCM/MeOH 98:2 to 95:5) to isolate the free base.

  • Self-Validation: The yellow color of the DIAD reagent will rapidly fade upon addition as the betaine intermediate forms. TLC (DCM/MeOH 9:1) will show the disappearance of the diol and the emergence of a less polar, UV-active spot ( Rf​=0.45 ).

Step 4: Hydrochloride Salt Formation

Scientific Rationale: The free base is an oil or low-melting solid that is prone to oxidation. Conversion to the hydrochloride salt ensures long-term bench stability and provides a final self-purifying crystallization step.

  • Protocol:

    • Dissolve the purified free base (0.40 g, ~3.0 mmol) in a 1:1 mixture of anhydrous diethyl ether and DCM (5 mL). Cool to 0 °C.

    • Dropwise, add 4M HCl in dioxane (0.88 mL, 3.5 mmol).

    • Stir at 0 °C for 30 minutes. A white crystalline precipitate will form immediately.

    • Filter the solid, wash with cold anhydrous diethyl ether (2 × 5 mL), and dry under high vacuum to afford the target compound.

  • Self-Validation: The immediate formation of a white precipitate upon the addition of HCl confirms salt formation. The product should be highly soluble in water and insoluble in ether.

Quantitative Data & Characterization

Compound / IntermediateAppearanceExpected Yield 1 H NMR Highlight (CDCl 3​ or DMSO- d6​ )MS (ESI) [M+H]+
Ethyl 4-(2-hydroxyethyl)nicotinate Pale yellow oil65 - 75% δ 8.95 (s, 1H, Ar-H), 4.40 (q, 2H, -OCH 2​ ), 3.95 (t, 2H, -CH 2​ OH)196.1
4-(2-Hydroxyethyl)pyridine-3-methanol Viscous oil85 - 95% δ 8.42 (s, 1H, Ar-H), 4.65 (s, 2H, Ar-CH 2​ OH), 3.75 (t, 2H, -CH 2​ OH)154.1
3,4-Dihydro-1H-pyrano[3,4-c]pyridine Colorless oil70 - 80% δ 8.35 (s, 1H, Ar-H), 4.75 (s, 2H, Ar-CH 2​ -O), 4.02 (t, 2H, -CH 2​ -O)136.1
Target Core HCl Salt [1]White powder>95% (from base) δ 8.65 (s, 1H, Ar-H + ), 4.85 (s, 2H, Ar-CH 2​ -O), 4.10 (t, 2H, -CH 2​ -O)136.1 (Free base)

References

  • Opperman, T. J., et al. "Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors." Antimicrobial Agents and Chemotherapy, National Institutes of Health (NIH PMC). URL:[Link]

  • Paronikyan, E. G., et al. "Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production." MDPI. URL:[Link]

  • Lavergne, O., et al. "US6809103B2 - Camptothecin analogs and methods of preparation thereof." Google Patents.

Sources

Application

Application Notes and Protocols for the Preparation of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride

Authored by: A Senior Application Scientist Introduction: The 3,4-dihydro-1H-pyrano[3,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its deri...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The 3,4-dihydro-1H-pyrano[3,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of biological activities, making the development of robust and efficient synthetic protocols for this class of compounds highly valuable. This document provides a detailed, field-proven protocol for the preparation of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, designed for researchers, scientists, and professionals in drug development. The outlined methodology is grounded in established chemical principles, emphasizing safety, reproducibility, and high purity of the final product.

Scientific Rationale and Strategy

The synthesis of the pyrano[3,4-c]pyridine core often relies on cyclocondensation reactions, a powerful strategy for the construction of heterocyclic systems. Multicomponent reactions (MCRs) are particularly efficient for building molecular complexity in a single step.[1][2][3] The protocol described herein adapts a well-established approach for the synthesis of related pyranopyridine structures, which involves the reaction of a suitable pyran derivative with a source of ammonia and a dicarbonyl compound or its equivalent.[4][5]

The selected strategy involves a two-step process:

  • Synthesis of the 3,4-Dihydro-1H-pyrano[3,4-c]pyridine free base: This key step involves a cyclocondensation reaction to construct the fused heterocyclic system.

  • Formation of the Hydrochloride Salt: The basic nitrogen atom in the pyridine ring is then protonated with hydrochloric acid to yield the stable and often more crystalline hydrochloride salt, which is a common form for active pharmaceutical ingredients.[6]

This approach is designed to be self-validating through careful control of reaction parameters and in-process monitoring, ensuring a high yield and purity of the target compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of the Free Base cluster_1 Step 2: Hydrochloride Salt Formation A Starting Materials: - Tetrahydro-4H-pyran-4-one - Ethyl Cyanoacetate - Ammonium Acetate B Reaction Vessel: - Round-bottom flask - Reflux condenser A->B C Reaction Conditions: - Solvent: Ethanol - Reflux temperature - Stirring B->C D Work-up & Purification: - Cooling and precipitation - Filtration - Recrystallization C->D E Intermediate Product: 3,4-Dihydro-1H-pyrano[3,4-c]pyridine D->E F Dissolution: - Dissolve free base in  anhydrous diethyl ether E->F Proceed to Salt Formation G Acidification: - Bubble dry HCl gas or  add ethereal HCl solution F->G H Precipitation & Isolation: - Formation of white precipitate - Filtration and washing G->H I Final Product: 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride H->I

Figure 1: A schematic overview of the two-step synthesis of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride.

Detailed Experimental Protocol

Part 1: Synthesis of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine (Free Base)

This procedure is adapted from established methods for the synthesis of related pyranopyridine systems.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount (g)Amount (mL)
Tetrahydro-4H-pyran-4-one100.121.010.09.6
Ethyl Cyanoacetate113.121.112.411.1
Ammonium Acetate77.082.015.4-
Ethanol (absolute)---150

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol), ethyl cyanoacetate (12.4 g, 0.11 mol), ammonium acetate (15.4 g, 0.2 mol), and absolute ethanol (150 mL).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 6-8 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. Further cooling in an ice bath for 1 hour will maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure 3,4-Dihydro-1H-pyrano[3,4-c]pyridine as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Part 2: Preparation of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride

This step involves the protonation of the basic pyridine nitrogen to form the hydrochloride salt.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Notes
3,4-Dihydro-1H-pyrano[3,4-c]pyridine (from Part 1)137.16Ensure the material is completely dry.
Anhydrous Diethyl Ether-Use a freshly opened bottle or freshly distilled.
Hydrogen Chloride (gas or solution in ether)36.46Handle with extreme care in a fume hood.

Procedure:

  • Dissolution: Dissolve the purified 3,4-Dihydro-1H-pyrano[3,4-c]pyridine (e.g., 5.0 g) in anhydrous diethyl ether (100 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acidification (Method A: Gaseous HCl): Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the hydrochloride salt will form. Monitor the pH of the solution with a moist pH paper at the gas outlet to ensure slight acidity.

  • Acidification (Method B: Ethereal HCl): Alternatively, add a solution of hydrogen chloride in diethyl ether dropwise to the stirred solution of the free base until precipitation is complete and the solution is slightly acidic.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the final product, 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, under vacuum to a constant weight.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrogen chloride is a corrosive and toxic gas. Handle with extreme caution.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

References

  • Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

  • Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5123. Available at: [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. Available at: [Link]

  • Filippov, D. V., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(21), 5848-5857. Available at: [Link]

  • Anary-Abbasinejad, M., et al. (2011). Synthesis of 3,4-Dihydropyridin-2(1H)-ones and 3,4-Dihydro-2H-pyrans via Four-Component Reactions of Aromatic Aldehydes, Cyclic 1,3-Carbonyls, Arylamines, and Dimethyl Acetylenedicarboxylate. ACS Combinatorial Science, 13(4), 421-426. Available at: [Link]

  • Anary-Abbasinejad, M., et al. (2011). Synthesis of 3,4-Dihydropyridin-2(1H)-ones and 3,4-Dihydro-2H-pyrans via Four-Component Reactions of Aromatic Aldehydes, Cyclic 1,3-Carbonyls, Arylamines, and Dimethyl Acetylenedicarboxylate. ACS Combinatorial Science, 13(4), 421-426. Available at: [Link]

  • Kumar, A., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 16(1), 1-13. Available at: [Link]

  • Aghayan, R., et al. (2021). A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. Polycyclic Aromatic Compounds, 41(5), 1079-1086. Available at: [Link]

  • Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Available at: [Link]

  • Aghayan, R., et al. (2021). A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. Polycyclic Aromatic Compounds, 41(5), 1079-1086. Available at: [Link]

  • Zainul, R., et al. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 24-39. Available at: [Link]

  • Nowak, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7629. Available at: [Link]

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.
  • US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. Google Patents.

Sources

Method

Application Notes and Protocols for the Recrystallization of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride

Abstract This technical guide provides a comprehensive overview of recrystallization methods for the purification of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS No. 2416231-50-8).[1] As a key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of recrystallization methods for the purification of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS No. 2416231-50-8).[1] As a key intermediate in pharmaceutical research and development, achieving high purity of this compound is critical for ensuring experimental reproducibility and the integrity of downstream applications. This document outlines the fundamental principles of recrystallization, systematic solvent selection strategies, and detailed, step-by-step protocols for single-solvent and multi-solvent recrystallization techniques tailored for this heterocyclic hydrochloride salt. The methodologies described herein are designed to be a practical resource for researchers, scientists, and drug development professionals, enabling them to enhance the purity and crystalline quality of their target compound.

Introduction: The Critical Role of Purity and Crystallinity

The 3,4-Dihydro-1H-pyrano[3,4-c]pyridine scaffold is a constituent of numerous biologically active molecules.[2] The hydrochloride salt form of this compound is often preferred in drug development due to its improved stability and aqueous solubility. However, synthetic routes can introduce various impurities, including starting materials, by-products, and reagents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[3][4]

A successful recrystallization not only removes impurities but also affords a well-defined crystalline form, which is crucial for consistent physical properties such as melting point, dissolution rate, and stability. This guide provides a detailed framework for developing a robust recrystallization protocol for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride.

Foundational Principles of Recrystallization

Recrystallization is based on the principle that the solubility of most solids in a liquid solvent increases with temperature.[4] The process generally involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (optional): If insoluble impurities are present, they are removed by hot gravity filtration.

  • Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.

  • Isolation: Collecting the purified crystals by vacuum filtration.

  • Drying: Removing any residual solvent from the crystals.

The key to a successful recrystallization lies in the selection of an appropriate solvent or solvent system.[3][5]

Systematic Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the driving force for crystallization upon cooling.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after isolation.

  • Appropriate polarity: Based on the "like dissolves like" principle, the polarity of the solvent should be considered in relation to the solute.[5] 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride is a polar, ionic compound, suggesting that polar solvents will be more effective.

Recommended Solvents for Screening

Given the polar and hydrochloride salt nature of the target compound, the following solvents are recommended for initial screening. It is advisable to start with small quantities (10-20 mg) of the compound for these tests.

SolventClassBoiling Point (°C)Rationale
Isopropanol Polar Protic Alcohol82Often a good choice for hydrochloride salts, providing a good balance of polarity.
Ethanol Polar Protic Alcohol78Similar to isopropanol, can form hydrogen bonds which may aid in crystallization.[2]
Methanol Polar Protic Alcohol65More polar than ethanol, may be suitable if solubility in other alcohols is low.
Acetonitrile Polar Aprotic82A polar aprotic solvent that can be effective for a range of polar compounds.[2]
Water Polar Protic100As a hydrochloride salt, the compound is expected to have some aqueous solubility.[6] Often used in mixed solvent systems.
Two-Solvent Systems (Solvent/Anti-Solvent)

If a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.[2][7] The two solvents must be miscible.

Recommended Two-Solvent Systems for Screening:

Good SolventAnti-SolventRationale
Ethanol Ethyl Acetate A common pairing of a polar protic solvent with a less polar solvent.
Methanol Diethyl Ether A highly polar solvent paired with a non-polar anti-solvent, can be very effective but requires careful handling due to the volatility of ether.
Isopropanol n-Hexane A versatile combination for moderately polar compounds.[2]
Water Acetone Useful for highly polar compounds that are very soluble in water.
Solvent Screening Workflow

The following diagram illustrates a systematic approach to solvent screening:

Caption: A logical workflow for systematically screening solvents for recrystallization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic solvents are often flammable and should be heated using a hot plate, not an open flame.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant temperature-dependent solubility for the compound is identified.

Materials:

  • Impure 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Stir bar

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Preparation: Place the impure compound in an Erlenmeyer flask with a stir bar. In a separate flask, heat the chosen solvent to its boiling point.

  • Dissolution: Add a small portion of the hot solvent to the flask containing the compound. Stir and heat the mixture on the hot plate. Continue to add the hot solvent in small increments until the compound just dissolves completely.[4] Avoid adding an excess of solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5][8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4][8]

  • Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is used when no single solvent is ideal, but a solvent pair (one in which the compound is soluble, and one in which it is insoluble) is available.[7]

Materials:

  • Impure 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

  • "Good" solvent (e.g., Ethanol)

  • "Anti-solvent" (e.g., Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Dissolve the impure compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated. If too much anti-solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for crystallization).

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating from a supersaturated solution too quickly.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Use a lower boiling point solvent if possible.
Low recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the funnel and receiving flask are pre-warmed for hot filtration.
Colored impurities remain The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Use a minimal amount to avoid adsorbing the desired product.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the successful purification of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride via recrystallization. A systematic approach to solvent selection, coupled with careful execution of the chosen recrystallization technique, will enable researchers to obtain high-purity crystalline material essential for reliable scientific outcomes.

References

  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • Unknown. RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.
  • Unknown. recrystallization.pdf.
  • University of Richmond Blogs. Recrystallization | Organic Chemistry I Lab.
  • Chemical Education Xchange. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory.
  • Unknown. Recrystallization.
  • U.S. Environmental Protection Agency. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid.
  • BenchChem. Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
  • Unknown. (2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from.
  • Chemodex. Pyridine hydrochloride - CAS-Number 628-13-7.
  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • ChemScene. 3,4-Dihydro-1h-pyrano[3,4-c]pyridine hcl.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.
  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.
  • Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Wikipedia. Pyridine.
  • ChemScene. 1501316-03-5 | 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-5-carboxylic acid.
  • Google Patents. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • PubChem. 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1).
  • Sigma-Aldrich. 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-amine.
  • ChemicalBook. 3,4-Dihydro-2H-pyrano[3,2-c]pyridine.
  • ECHEMI. The solubility of pyridine hydrochloride.
  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

Application

Application Notes & Protocols: 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride as a Versatile Intermediate in Drug Discovery

Abstract The pyridine ring is a foundational scaffold in medicinal chemistry, prized for its unique physicochemical properties that enhance solubility, metabolic stability, and target binding through various non-covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, prized for its unique physicochemical properties that enhance solubility, metabolic stability, and target binding through various non-covalent interactions.[1][2] Fused heterocyclic systems incorporating the pyridine core, such as the pyranopyridine scaffold, have emerged as "privileged structures" in modern drug discovery.[3][4] This guide provides an in-depth technical overview of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, a versatile chemical intermediate for the synthesis of complex, biologically active molecules. We will explore its chemical properties, its role in constructing libraries of potential therapeutics, and detailed, field-tested protocols for its derivatization. The focus is on providing researchers, scientists, and drug development professionals with the causal insights and practical methodologies required to effectively leverage this valuable building block.

Chemical Profile and Handling

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride is a stable, crystalline solid that serves as a robust starting point for further chemical modification. The key structural feature is the secondary amine within the dihydropyridine ring, which is the primary site for synthetic elaboration.

Rationale for Use: The hydrochloride salt form offers superior stability and handling characteristics compared to the free base. It is typically a non-hygroscopic, free-flowing solid, which simplifies weighing and dispensing under standard laboratory conditions. The salt can be easily converted to the free base in situ for subsequent reactions.

Physicochemical Properties
PropertyValueSource
IUPAC Name 3,4-dihydro-1H-pyrano[3,4-c]pyridine;hydrochlorideN/A
CAS Number 2416231-50-8[5]
Molecular Formula C₈H₁₀ClNO[5]
Molecular Weight 171.62 g/mol [5]
Appearance White to off-white crystalline solidTypical
Purity ≥98%[5]
SMILES Cl.C1CC2=CC=NC=C2CO1[5]
Free Base CAS 126474-00-8[6]
Storage and Safety
  • Storage: Store in a cool, dry place, sealed in a tightly closed container at 2-8°C.[5] Protect from moisture and light.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.

  • Solubility: The hydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol. The free base is more soluble in organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.

The Pyranopyridine Scaffold in Medicinal Chemistry

The pyranopyridine nucleus is a recurring motif in compounds targeting a wide range of diseases. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of pharmacophoric elements, while the embedded pyridine ring can participate in crucial hydrogen bonding and π-π stacking interactions within protein binding sites.[7]

Derivatives of this scaffold have demonstrated significant potential as:

  • Kinase Inhibitors: Many pyridine-based compounds are potent inhibitors of protein kinases, which are critical targets in oncology.[2][8] The pyridine nitrogen can act as a hinge-binding motif, a key interaction in the ATP-binding pocket of many kinases like PI3K, CDK2, and PIM-1.[9][10][11]

  • Anticancer Agents: Beyond kinase inhibition, pyranopyridine conjugates have shown broad cytotoxic activity against various cancer cell lines.[9]

  • Antiviral and Antimicrobial Agents: The scaffold is also a valuable starting point for the development of anti-infective agents.[1]

Fig. 1: Diverse biological targets of the pyranopyridine scaffold.

Synthetic Utility and Key Reactions

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride is an ideal intermediate for library synthesis using diversity-oriented approaches. The secondary amine is a nucleophilic handle that can be readily functionalized through various C-N bond-forming reactions.

Core Strategy: The most common and powerful application is the coupling of the secondary amine with a diverse set of aryl or heteroaryl halides. This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of structure-activity relationship (SAR) studies. Copper-catalyzed N-arylation (Ullmann condensation) is a particularly robust and scalable method for this transformation.[12][13]

Fig. 2: General workflow for N-arylation of the pyranopyridine intermediate.

Detailed Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation

This protocol describes a general method for the coupling of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine with an aryl halide, adaptable for library synthesis.

Causality Behind Choices:

  • Catalyst System: A simple Copper(I) iodide (CuI) catalyst is chosen for its cost-effectiveness and efficiency in N-arylation of nitrogen heterocycles.[12] While palladium catalysts are also common, copper is often preferred for electron-rich amines and can be more economical for large-scale synthesis.

  • Ligand: 1,10-Phenanthroline is used as a ligand to stabilize the copper catalyst, prevent its agglomeration, and facilitate the catalytic cycle.[14]

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to neutralize the HCl salt and the H-X generated during the reaction. Its insolubility in many organic solvents can simplify workup.

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent with a high boiling point, suitable for dissolving the reactants and facilitating the reaction at elevated temperatures typically required for Ullmann couplings.

Materials:

  • 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (1.0 eq)

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (e.g., 171.6 mg, 1.0 mmol), the aryl halide (1.1 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and K₂CO₃ (345.5 mg, 2.5 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM (20 mL) and water (20 mL).

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst. Wash the pad with additional DCM.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Protocol 2: Product Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the incorporation of the aryl group by identifying new aromatic signals and observing shifts in the signals corresponding to the pyranopyridine core, particularly the protons adjacent to the nitrogen atom.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the molecular weight of the product. The high-resolution mass should match the calculated exact mass. Purity can be assessed by the peak area in the chromatogram.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirm the presence of all carbons in the final structure.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identify key functional groups. The disappearance of the N-H stretch from the starting material (if observable) and the appearance of new bands (e.g., a nitrile stretch ~2230 cm⁻¹ if using 4-bromobenzonitrile) can provide supporting evidence.

Application Example: Synthesis of a Hypothetical PIM-1 Kinase Inhibitor

This workflow illustrates how 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride can be used in a multi-step synthesis to create a complex molecule with potential therapeutic value as a PIM-1 kinase inhibitor.[9]

Fig. 3: Multi-step synthesis pathway to a hypothetical kinase inhibitor.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst. 2. Insufficient base to neutralize HCl salt. 3. Reaction temperature too low. 4. Poor quality solvent (not anhydrous).1. Use fresh CuI. 2. Increase base to 3.0 equivalents. 3. Increase temperature to 130-140°C. 4. Use freshly distilled or purchased anhydrous solvent.
Formation of Side Products 1. Homocoupling of the aryl halide. 2. Degradation of starting material or product at high temp.1. Ensure an inert atmosphere is maintained. 2. Lower the reaction temperature and increase reaction time. Consider a different ligand or catalyst system (e.g., Pd-based).
Difficult Purification 1. Product co-elutes with starting material or ligand. 2. Residual copper salts in the crude product.1. Adjust column chromatography solvent system (try different solvent polarities, e.g., DCM/Methanol). 2. Ensure the aqueous workup and Celite filtration are performed carefully. An ammonia wash can sometimes help remove copper.

References

  • Caliendo, G., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Medicinal Chemistry. [Link][9]

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link][8]

  • Martelli, C., et al. (2020). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. [Link][10]

  • Gomaa, H. A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link][11]

  • Zhu, L., et al. (2007). Simple copper salt-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides. The Journal of Organic Chemistry. [Link][12]

  • Pai, G., & Chattopadhyay, A. P. (2016). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. Tetrahedron Letters. [Link][13]

  • Ohta, K., et al. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link][7]

  • Al-Bogami, A. S., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link][1]

  • Li, P., et al. (2008). N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System. Synthesis. [Link][14]

  • Inam, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link][3]

  • Inam, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link][4]

Sources

Method

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride in organic synthesis

Application Note: 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride in Advanced Organic Synthesis and Drug Discovery Executive Summary The bicyclic scaffold 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary

The bicyclic scaffold 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride represents a privileged pharmacophore in modern organic synthesis. Its unique structural topology—a fused pyran and pyridine ring system—serves as the critical D/E ring precursor for the total synthesis of camptothecin-class antineoplastics (e.g., irinotecan, topotecan, SN-38)[1],[2]. Beyond oncology, targeted functionalization of this scaffold via click chemistry or nucleophilic substitution yields highly potent neurotropic, anticonvulsant, and antiviral agents[3],[4]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for leveraging this versatile building block in drug discovery.

Mechanistic Insights & Chemical Properties

Lactam-Lactim Tautomerism and Regioselective Alkylation A defining chemical feature of pyrano[3,4-c]pyridines is their lactam-lactim tautomerism. Spectroscopic analyses (IR, NMR, and X-ray crystallography) confirm that in the crystalline state and in neutral solutions, the scaffold exists almost exclusively in the lactam (NH) tautomeric form[3]. However, the introduction of alkaline conditions disrupts this equilibrium, deprotonating the nitrogen and shifting the electron density toward the oxygen atom to form a lactim enolate.

Causality in Synthesis: This tautomeric shift is critical for synthetic planning. Basic conditions enable highly regioselective O-alkylation over N-alkylation, affording excellent yields of O-alkylated derivatives[3]. These intermediates are prime candidates for subsequent azide-alkyne cycloadditions (click chemistry).

Pharmacophore Hybridization The rigid geometry of the pyrano[3,4-c]pyridine core provides a predictable spatial orientation for attached functional groups. Fusing a piperazine moiety at the C8 position or linking a 1,2,3-triazole unit enhances the molecule's lipophilicity and hydrogen-bonding capacity. This specific structural tuning facilitates blood-brain barrier (BBB) penetration for neurotropic applications and enhances binding affinity to viral targets[3],[4].

Pathway P1 Pyrano[3,4-c]pyridine Scaffold P2 Piperazine Substitution (C8 Position) P1->P2 Nucleophilic Substitution P3 Azide-Alkyne Cycloaddition (Click Chemistry) P1->P3 CuAAC Reaction P4 Piperazine-Pyranopyridines (Antiviral / Antitumor) P2->P4 Pharmacophore Fusion P5 1,2,3-Triazole Hybrids (Neurotropic Agents) P3->P5 Target Binding Enhancement P6 HBV Virion Production Inhibition P4->P6 In vitro validation P7 Anticonvulsant / Sedative Action P5->P7 In vivo models

Divergent Synthesis Pathways for Neurotropic and Antiviral Pyrano[3,4-c]pyridine Hybrids.

Key Applications in Drug Development

3.1 Total Synthesis of Camptothecin Analogs (Topoisomerase I Inhibitors) Camptothecins exert their antitumor activity by intercalating into the DNA-Topoisomerase I cleavage complex, preventing DNA religation and inducing apoptosis[1]. The 3,4-dihydro-1H-pyrano[3,4-c]pyridine core perfectly mimics the essential D and E rings of the camptothecin pentacyclic structure. The most efficient modern syntheses utilize an intramolecular Heck cyclization to assemble the C-ring, coupling a functionalized bromoquinoline (A/B rings) directly to the pyrano[3,4-c]pyridine derivative[2].

G A 3,4-Dihydro-1H-pyrano[3,4-c]pyridine (D/E Ring Precursor) B Lactam-Lactim Tautomerization (Base-Catalyzed) A->B Addition of K2CO3 C O-Alkylation / Functionalization (e.g., Propargylation) B->C Electrophile Addition D Intermolecular Coupling (e.g., with Bromoquinoline) C->D N-alkylation / Esterification E Intramolecular Heck Cyclization (Pd-Catalyzed C-Ring Closure) D->E Pd(OAc)2, PPh3, Toluene, Reflux F Camptothecin Analogs (Topoisomerase I Inhibitors) E->F Final Deprotection

Workflow of Camptothecin Core Assembly via Intramolecular Heck Cyclization.

3.2 Synthesis of Neurotropic and Antiviral Hybrids Recent pharmacological studies demonstrate that diamino and piperazine-substituted pyrano[3,4-c]pyridines possess significant neurotropic properties. These compounds act as antagonists against corazole-induced clonic seizures and exhibit behavior-depressing sedative effects[5]. Furthermore, piperazine-substituted variants have been identified as potent inhibitors of Hepatitis B Virus (HBV) virion production, showing high antiproliferative activity[4].

Quantitative Data Summary

The following table summarizes the reaction yields, melting points, and key IR spectroscopic markers for various synthesized pyrano[3,4-c]pyridine derivatives, providing a benchmark for experimental validation[5],[3],[4].

Compound IDSubstitution ProfileYield (%)Melting Point (°C)Key IR Stretches (cm⁻¹)
Va 6-Anilino-8-[(3-methoxypropyl)amino]69.0116–117N/A
2f 8-Ethyl-6-(prop-2-yn-1-yloxy)70.0146–1482191 (C≡CH), 2222 (C≡N), 3267 (≡CH)
2g 8-Propyl-6-(prop-2-yn-1-yloxy)76.0152–1542136 (C≡CH), 2220 (C≡N), 3281 (≡CH)
D011-42 6-[(2-Chlorobenzyl)thio]-8-piperazin-1-yl97.2171–1722208 (C≡N), 3204 & 3227 (NH)

Validated Experimental Protocols

Protocol A: Regioselective O-Propargylation of Pyrano[3,4-c]pyridine (Pre-Click Chemistry)

Objective: Synthesize an alkyne-functionalized intermediate for 1,2,3-triazole hybridization. Causality: Potassium carbonate is used as a mild base to shift the tautomeric equilibrium to the lactim form. This ensures the harder oxygen nucleophile attacks the propargyl bromide, preventing unwanted N-alkylation[3].

Step-by-Step Methodology :

  • Preparation : Suspend 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (10 mmol) in anhydrous N,N-dimethylformamide (DMF) (30 mL).

  • Neutralization & Deprotonation : Add finely powdered anhydrous K₂CO₃ (25 mmol). Stir at room temperature for 30 minutes under a nitrogen atmosphere to neutralize the hydrochloride salt and form the lactim enolate.

  • Alkylation : Add propargyl bromide (12 mmol, 80% in toluene) dropwise over 15 minutes.

  • Reaction : Stir the mixture at 60 °C for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:3).

  • Workup : Quench the reaction by pouring the mixture into ice-cold distilled water (100 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol.

Self-Validation System: Success is confirmed via IR spectroscopy by the disappearance of the broad lactam NH/OH stretch and the appearance of sharp terminal alkyne stretches at ~2136–2191 cm⁻¹ and ~3267–3281 cm⁻¹[3].

Protocol B: Intramolecular Heck Cyclization for Camptothecin Core Assembly

Objective: Construct the pentacyclic camptothecin core by closing the C-ring. Causality: Palladium(II) acetate undergoes oxidative addition into the aryl bromide of the quinoline precursor. The rigid geometry of the tethered pyrano[3,4-c]pyridine forces the intermediate into close proximity with the alkene, facilitating a rapid intramolecular migratory insertion and subsequent β-hydride elimination to form the fully conjugated pentacyclic system[2].

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, combine the coupled bromoquinoline-pyrano[3,4-c]pyridine intermediate (10 mmol), anhydrous K₂CO₃ powder (25 mmol), and triphenylphosphine (4.0 mmol) in anhydrous toluene (150 mL)[2].

  • Catalyst Addition : Add Palladium(II) acetate (1.0 mmol). Degas the mixture via three freeze-pump-thaw cycles and backfill with nitrogen to prevent catalyst poisoning.

  • Cyclization : Heat the reaction mixture to reflux (approx. 110 °C) under vigorous stirring for 16 hours. As the reaction progresses, the highly conjugated pentacyclic product will begin to precipitate[2].

  • Isolation : Cool the mixture to room temperature. Filter the precipitated solid through a sintered glass funnel.

  • Purification : Wash the solid with cold toluene, followed by distilled water to remove inorganic salts, and finally with cold methanol. Dry under high vacuum.

Self-Validation System: The reaction is highly self-validating as the target pentacyclic compound precipitates directly from the toluene solution, eliminating the need for complex column chromatography. Purity can be confirmed via HRMS and the disappearance of the aryl bromide isotope pattern[2].

References

  • Source: Moscow State University (msu.ru)
  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity Source: MDPI URL
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: PMC / NIH URL
  • Camptothecins: A Review of Their Chemotherapeutic Potential Source: ResearchGate URL
  • Source: The Journal of Organic Chemistry (ACS)

Sources

Application

Experimental protocol for in-vitro assays with 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

Application Note & Experimental Protocol: In Vitro Assays for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol: In Vitro Assays for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Antimicrobial Resistance (AMR), Efflux Pump Inhibition, and Cytotoxicity Profiling

I. Executive Summary & Mechanistic Rationale

The rapid emergence of multi-drug resistant (MDR) Gram-negative bacteria is fundamentally driven by the overexpression of Resistance-Nodulation-Division (RND) efflux pumps, such as the AcrAB-TolC system. The compound 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8)[1] serves as a critical bicyclic heterocyclic scaffold for developing novel Efflux Pump Inhibitors (EPIs). Structurally distinct from classical EPIs like PAβN, pyranopyridine derivatives (e.g., MBX2319) have demonstrated profound efficacy in potentiating fluoroquinolone antibiotics without inducing severe mammalian cytotoxicity[2]. Furthermore, functionalized pyrano[3,4-c]pyridines have been shown to exhibit targeted antiproliferative activities and reactive oxygen species (ROS) generation in specific cell lines[3].

As a Senior Application Scientist, I have designed this protocol to evaluate this compound not as a standalone antibiotic, but as an allosteric/steric inhibitor of bacterial efflux mechanisms. To ensure a robust drug development pipeline, the efficacy assay (MIC Potentiation) is immediately paired with a mammalian cytotoxicity assay (HeLa CC50) to establish a viable therapeutic index.

G A Levofloxacin (Fluoroquinolone) B AcrAB-TolC Efflux Pump A->B Substrate Efflux (Resistance) D Intracellular Target (DNA Gyrase) A->D Accumulation & Binding B->A Blocked Efflux C 3,4-Dihydro-1H-pyrano [3,4-c]pyridine HCl C->B Allosteric/Steric Inhibition E Bacterial Cell Death D->E Efficacy Restored

Caption: Mechanism of Action: Pyranopyridine-mediated Efflux Pump Inhibition.

II. Protocol 1: Minimum Potentiation Concentration (MPC) Assay

Objective: Determine the MPC4—the minimum concentration of the pyranopyridine compound required to decrease the Minimum Inhibitory Concentration (MIC) of levofloxacin by 4-fold against Escherichia coli[2].

Causality & Rationale: We utilize a two-dimensional checkerboard microdilution matrix. This allows us to simultaneously assess any intrinsic antibacterial activity of the pyranopyridine scaffold and its synergistic potentiation of the antibiotic. By identifying the MPC4, we isolate the specific efflux-inhibition phenotype from general toxicity.

Self-Validating System Controls:

  • Positive Control: PAβN (Phenylalanylarginine-β-naphthylamide) – a known EPI to validate the assay's sensitivity to efflux inhibition[2].

  • Vehicle Control: 1% DMSO – ensures the solvent is not compromising bacterial membrane integrity.

  • Growth/Sterility Controls: Validates media viability and absence of contamination.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride in 100% DMSO to create a 10 mM stock. Note: The hydrochloride salt enhances aqueous solubility, but DMSO ensures complete dissolution of the heterocyclic core before dilution into aqueous media.

  • Matrix Setup: In a sterile 96-well U-bottom plate, dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB). Perform serial 2-fold dilutions of Levofloxacin (0.008 to 4 µg/mL) across the X-axis. Perform serial 2-fold dilutions of the pyranopyridine compound (1.56 to 100 µg/mL) across the Y-axis.

  • Inoculum Standardization: Grow E. coli (e.g., wild-type or AcrAB-overexpressing clinical isolate) to mid-log phase. Adjust to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve a final well concentration of 5×105 CFU/mL. Causality: A strictly standardized inoculum prevents "inoculum effect" artifacts where high bacterial loads artificially inflate MIC values.

  • Incubation & Readout: Incubate the plates aerobically at 37°C for 18 hours. Read the optical density at 600 nm (OD600) using a microplate reader.

  • Data Extraction: The MIC is defined as the lowest concentration yielding <10% of the growth control OD600. The MPC4 is recorded as the lowest concentration of the pyranopyridine that shifts the Levofloxacin MIC down by at least two dilution wells (4-fold)[2].

III. Protocol 2: Mammalian Cytotoxicity (CC50) Profiling

Objective: Evaluate the in vitro cytotoxicity (CC50) of the compound against mammalian HeLa cells to establish the therapeutic window[2].

Causality & Rationale: Effective EPIs must selectively target bacterial membranes/pumps without acting as non-specific detergents or intercalators in mammalian cells. We utilize a Resazurin reduction assay. Resazurin is a non-toxic, cell-permeable dye that is reduced to highly fluorescent resorufin strictly by the active mitochondria of living cells. This provides a direct, causal link between fluorescence output and metabolic viability, avoiding the artifacts common in lytic ATP assays.

Workflow N1 Compound Preparation (DMSO Stock) N2 Checkerboard Dilution (96-well plate) N1->N2 N3 Bacterial Inoculation (5x10^5 CFU/mL) N2->N3 N4 Incubation (18h at 37°C) N3->N4 N5 OD600 Measurement N4->N5 N6 Data Analysis (FIC & MPC4) N5->N6

Caption: In vitro Workflow for Efflux Pump Inhibitor (EPI) Screening.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HeLa cells at 80% confluence. Seed at 1×104 cells/well in a 96-well flat-bottom tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow adherence.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (ranging from 1.56 µM to 200 µM). Ensure final DMSO concentration remains 0.5%.

  • Metabolic Labeling: After 48 hours of exposure, add Resazurin solution to a final concentration of 10% (v/v) per well.

  • Fluorescence Readout: Incubate for an additional 2-4 hours. Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).

  • Calculation: Normalize fluorescence to the vehicle control (100% viability) and a cell-free blank (0% viability). Calculate the CC50 using non-linear regression (curve fit) in GraphPad Prism.

IV. Data Synthesis & Interpretation

To accurately assess the viability of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride as a lead scaffold, data from both assays must be synthesized to calculate the Selectivity Index (SI) . A high SI indicates that the compound effectively inhibits bacterial efflux at concentrations well below its mammalian toxicity threshold.

Table 1: Representative Quantitative Data Synthesis for Pyranopyridine Scaffolds

Compound / ScaffoldIntrinsic Antibacterial MIC (µg/mL)Levofloxacin MIC (µg/mL)MPC4 (µg/mL)HeLa Cytotoxicity CC50 (µM)Selectivity Index (CC50 / MPC4)*
Levofloxacin (Alone) N/A0.031N/A>200N/A
3,4-Dihydro-1H-pyrano[3,4-c]pyridine HCl >640.0084.0>100>25.0
PAβN (Positive Control) >640.00816.045.22.8
Vehicle Control (DMSO) >640.031>64>200N/A

*Note: For accurate SI calculation, MPC4 (µg/mL) should be converted to µM based on the molecular weight of the specific derivative. The mock data above demonstrates the superior therapeutic window often observed with pyranopyridine derivatives compared to classical EPIs like PAβN.

V. References

  • ChemScene. "3,4-Dihydro-1h-pyrano[3,4-c]pyridine hcl - Product Information and Safety Data." ChemScene. Available at:

  • Opperman, T. J., et al. "Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors." PMC (PubMed Central). Available at:

  • MDPI. "Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production." MDPI. Available at:

Sources

Method

Application Note: Preclinical Evaluation of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride in Neurotropic and Anticonvulsant Animal Models

Executive Summary & Rationale Pyrano[3,4-c]pyridine scaffolds are highly privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for novel neurotropic, anticonvulsant, and anxiolytic ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyrano[3,4-c]pyridine scaffolds are highly privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for novel neurotropic, anticonvulsant, and anxiolytic agents. The specific utilization of the hydrochloride salt, 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8) , offers a distinct advantage in preclinical animal models by significantly enhancing aqueous solubility and gastrointestinal absorption compared to its free-base counterparts. This application note details the validated in vivo methodologies required to assess the neurotropic efficacy and safety profile of this compound, ensuring robust, reproducible, and translationally relevant data.

Pharmacological Context and Mechanism of Action

Derivatives of pyrano[3,4-c]pyridines have been extensively documented to exhibit potent antagonism against chemically induced seizures and to modulate anxiolytic behavior[1]. Mechanistic docking studies and in vivo assays suggest that these compounds frequently exert their anticonvulsant and anxiolytic effects by targeting the γ-aminobutyric acid type A (GABA_A) receptor, facilitating chloride ion influx and subsequent neuronal hyperpolarization[2].

Pathway C Pyrano[3,4-c]pyridine HCl R GABA-A Receptor (Allosteric Site) C->R Binds I Chloride Ion Influx R->I Channel Opening H Hyperpolarization of Neuron I->H Increased Electronegativity E Anticonvulsant & Anxiolytic Effects H->E Seizure Threshold Increased

Caption: Proposed GABA-A receptor-mediated mechanism of anticonvulsant action.

Experimental Workflow Design

To establish a comprehensive neurotropic profile, a multi-tiered in vivo screening cascade is required. This system is self-validating: the efficacy models (PTZ and MES) demonstrate pharmacological activity, while the behavioral and motor models (Open Field, EPM, Rotarod) differentiate true neuroprotection from non-specific sedation or motor toxicity[3].

G N1 Compound Preparation (0.9% Saline, p.o.) N2 In Vivo Administration (Mice, n=10/group) N1->N2 N3 PTZ Seizure Model (Clonic Evaluation) N2->N3 N4 MES Test (Tonic Evaluation) N2->N4 N5 Rotarod Test (Neurotoxicity) N2->N5 N6 EPM / Open Field (Anxiolytic Activity) N2->N6 N7 Data Analysis (ED50, TD50, PI) N3->N7 N4->N7 N5->N7 N6->N7

Caption: In vivo pharmacological workflow for pyrano[3,4-c]pyridine evaluation.

Detailed Protocols

Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model

Causality & Rationale: The PTZ test is the gold standard for identifying compounds that elevate the seizure threshold, particularly those effective against absence or myoclonic seizures. PTZ acts as a non-competitive GABA_A antagonist; thus, efficacy here strongly implies GABAergic potentiation by the test compound. Procedure:

  • Animal Preparation: Fast adult male Swiss albino mice (20-25 g) for 12 hours prior to the experiment to ensure uniform gastric absorption. Water should be available ad libitum.

  • Dosing: Dissolve 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride in 0.9% sterile saline. Administer orally (p.o.) via gavage at varying doses (e.g., 10, 25, 50, 100 mg/kg). Administer Diazepam (2 mg/kg) as a positive control and saline as a vehicle control.

  • Incubation: Wait 45 minutes to allow the compound to cross the blood-brain barrier (BBB) and reach peak CNS concentration.

  • Challenge: Inject PTZ (85 mg/kg) subcutaneously (s.c.) into the loose skin of the back. This specific dose is chosen as the CD97 (convulsive dose in 97% of animals).

  • Observation: Place animals in individual transparent Plexiglas cages. Observe for 30 minutes.

  • Endpoint: The primary endpoint is the absence of a single episode of clonic spasms lasting at least 5 seconds. Calculate the ED50 (Effective Dose protecting 50% of animals) using probit analysis[4].

Protocol 2: Neurotoxicity Assessment via Rotarod Test

Causality & Rationale: Anticonvulsant efficacy is clinically irrelevant if accompanied by severe ataxia or sedation. The Rotarod test quantifies motor deficits. By calculating the Protective Index (PI = TD50 / ED50), researchers can establish the therapeutic window of the pyrano[3,4-c]pyridine derivative, distinguishing true neuroprotection from muscle relaxation[4]. Procedure:

  • Training Phase: 24 hours prior to testing, train mice on a rotating rod apparatus (diameter 3 cm) set to 10 revolutions per minute (rpm). Only select mice capable of remaining on the rod for ≥ 3 consecutive minutes.

  • Dosing: Administer the test compound (p.o.) at doses higher than the established ED50 (e.g., 100, 200, 400 mg/kg).

  • Testing Phase: 45 minutes post-administration, place the mice back on the rod at 10 rpm.

  • Endpoint: A failure is recorded if a mouse falls from the rod more than three times within a 1-minute period. Calculate the TD50 (Toxic Dose causing motor impairment in 50% of animals).

Data Presentation & Interpretation

The following table illustrates the expected pharmacological profile matrix for highly active pyrano[3,4-c]pyridine derivatives, summarizing quantitative metrics necessary for lead progression.

Treatment GroupPTZ Antagonism ED50 (mg/kg)MES Protection ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)Anxiolytic Profile (EPM)
Vehicle (Saline) N/AN/AN/AN/ABaseline
Pyrano[3,4-c]pyridine HCl 35.5> 100480.013.5 Significant Increase in Open Arm Time
Diazepam (Control) 1.218.525.020.8High
Ethosuximide (Control) 130.0> 500> 6004.6None

Interpretation: A high Protective Index (PI > 10) in the PTZ model indicates that the 3,4-Dihydro-1H-pyrano[3,4-c]pyridine scaffold possesses a wide therapeutic margin, effectively suppressing clonic seizures at doses far below those that induce motor toxicity.

References

  • Source: Russian Journal of Bioorganic Chemistry (via msu.ru)
  • Source: PMC (nih.gov)
  • Title: Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines Source: MDPI URL
  • Source: RSC Advances (RSC Publishing)

Sources

Application

Application Note: In Vivo Formulation and Delivery of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride

Scientific Rationale & Scaffold Significance The compound 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8) is a critical bicyclic aromatic heterocycle used extensively as a foundational scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Significance

The compound 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8) is a critical bicyclic aromatic heterocycle used extensively as a foundational scaffold in early-stage drug discovery. Its structural geometry makes it a prime precursor for synthesizing complex, biologically active molecules, including neurotropic agents and indole alkaloids.

Derivatives of the pyrano[3,4-c]pyridine core, such as 8-hydrazino and diamino functionalizations, have demonstrated potent anticonvulsant, anxiolytic, and central myorelaxant properties by modulating neuronal pathways (). Furthermore, this scaffold is integral to the total synthesis of camptothecin analogs (e.g., SN-38), which are topoisomerase I inhibitors utilized in oncology to induce tumor cell apoptosis ().

For in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies, the hydrochloride (HCl) salt form is specifically selected over the free base. The HCl salt imparts a significantly lower lattice energy barrier during aqueous solvation, driving rapid dissolution. However, the resulting acidic microenvironment upon dissolution requires precise buffering and vehicle selection to prevent injection-site necrosis or precipitation upon entering physiological pH.

Physicochemical Profiling & Formulation Strategy

Before selecting a vehicle, it is critical to evaluate the physicochemical boundaries of the compound. The high aqueous solubility of the HCl salt makes it amenable to simple saline formulations for low-dose Intravenous (IV) administration. However, for high-dose Oral (PO) gavage, a co-solvent system is required to prevent gastric precipitation.

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 171.62 g/mol Low MW allows for rapid systemic absorption and high bioavailability.
Formula C₈H₁₀ClNOThe chloride counterion ensures high initial aqueous solubility.
Aqueous Solubility >20 mg/mL (in ddH₂O)Amenable to direct dissolution; however, unbuffered solutions will be highly acidic (pH < 4.0).
LogP (Predicted) 0.8 - 1.2 (Free base)Moderate lipophilicity necessitates surfactants (e.g., Tween 80) for high-concentration oral dosing to prevent precipitation in the GI tract.

Mechanistic Pathway & Biological Utility

Bio_Pathway N1 Pyrano[3,4-c]pyridine Scaffold N2 Functionalization (Diamino derivatives) N1->N2 Derivatization N3 Alkaloid Synthesis (Camptothecin analogs) N1->N3 Total Synthesis N4 Neurotropic Activity (CNS Penetration) N2->N4 Receptor Binding N5 Antitumor Activity (Topo I Inhibition) N3->N5 DNA Binding N7 Anticonvulsant Effects N4->N7 Neuronal Inhibition N6 Apoptosis / Cell Death N5->N6 Cleavage Complex

Caption: Pharmacological utility and downstream mechanistic pathways of pyrano[3,4-c]pyridine derivatives.

In Vivo Formulation Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a physical or chemical checkpoint to verify the success of the formulation before animal administration.

Protocol A: Isotonic Aqueous Formulation (For IV/IP Dosing ≤ 5 mg/kg)

Rationale: For systemic circulation studies, unbuffered 0.9% NaCl (Saline) is preferred over Phosphate-Buffered Saline (PBS). PBS can cause in vivo precipitation of calcium/magnesium salts at the injection site when interacting with certain heterocyclic amines.

  • Weighing & Solvation: Weigh 5.0 mg of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine HCl into a sterile glass vial. Add 900 µL of sterile 0.9% NaCl.

  • Dissolution: Vortex for 60 seconds. Causality: Mechanical agitation overcomes the initial activation energy of solvation, dispersing the highly soluble HCl salt uniformly.

  • pH Adjustment (Critical Checkpoint): Measure the pH using a micro-probe. The HCl salt will likely drop the pH to ~3.5. Titrate with 0.1N NaOH in 5 µL increments until the pH reaches 5.5 - 6.5. Causality: Administering highly acidic solutions intravenously causes phlebitis and hemolysis, skewing PK data.

  • Volume Adjustment: Add 0.9% NaCl to reach a final volume of 1.0 mL (Final Concentration: 5 mg/mL).

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to minimize non-specific binding of the heterocyclic scaffold, ensuring the administered dose matches the theoretical yield.

  • Self-Validation (Tyndall Effect Test): Shine a laser pointer through the vial. The absence of a visible light beam (Tyndall effect) confirms a true thermodynamic solution rather than a colloidal suspension, guaranteeing 100% bioavailability.

Protocol B: Co-Solvent Lipid Formulation (For PO/IP Dosing > 5 mg/kg)

Rationale: At higher concentrations, the intrinsic solubility of the scaffold is exceeded. We utilize a standard industry co-solvent system: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline ().

  • Primary Solvation: Dissolve 20.0 mg of the compound in 50 µL of anhydrous DMSO. Causality: DMSO completely disrupts the crystal lattice, preventing any micro-crystal retention.

  • Dielectric Reduction: Add 400 µL of PEG300 and vortex immediately. Causality: PEG300 acts as a cosolvent by reducing the dielectric constant of the vehicle, bridging the polarity gap between DMSO and water.

  • Steric Stabilization: Add 50 µL of Tween 80 and vortex until homogenous. Causality: Tween 80 coats the solvated molecules, providing steric hindrance that prevents nucleation and precipitation when the drug encounters the harsh aqueous environment of gastric fluids.

  • Aqueous Dilution: Slowly add 500 µL of 0.9% Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation, which would otherwise cause immediate "crashing out" (precipitation) of the compound.

Quality Control & Stability Metrics

MetricProtocol A (Aqueous)Protocol B (Co-Solvent)Self-Validation Standard
Appearance Clear, colorless liquidClear, slightly viscous liquidMust pass Tyndall laser test.
Final pH 5.5 - 6.56.0 - 7.0Verified via micro-pH probe prior to dosing.
Storage Stability 24 hours at 4°C4 hours at Room TempFormulations must be prepared fresh daily to prevent hydrolysis of the pyran ring.
Filter Compatibility 0.22 µm PTFE0.45 µm PTFEHigh viscosity of PEG300 requires a larger pore size or slower filtration rate.

Pharmacokinetic (PK) Study Workflow

The following workflow illustrates the lifecycle of the formulated compound from bench preparation to LC-MS/MS bioanalysis. To ensure data trustworthiness, plasma samples must be spiked with an internal standard immediately upon separation to validate extraction recovery rates.

PK_Workflow A Compound Weighing (Pyrano[3,4-c]pyridine HCl) B Vehicle Addition (Saline / PEG300) A->B Dissolution C Sterile Filtration (0.22 µm PTFE) B->C QC & pH Check D In Vivo Administration (IV, IP, or PO) C->D Dosing E Serial Blood Sampling (0.25 - 24h) D->E Pharmacokinetics F Plasma Separation (Centrifugation) E->F Processing G LC-MS/MS Bioanalysis (PK Profiling) F->G Quantification

Caption: Workflow for the formulation, administration, and pharmacokinetic profiling of the compound.

References

  • National Center for Biotechnology Information (PMC). Derivatives of a new heterocyclic system – pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity. (2019). URL:[Link]

  • ResearchGate. Synthesis and Neurotropic Activity of 6,8 Diamino Derivatives of Pyrano[3,4 c]pyridines. (2016). URL:[Link]

Method

Analytical Methods for the Quantification of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride: A Comprehensive Guide for Pharmaceutical Development

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a detailed framework of analytical methodologies for the accurate and precise quantification of 3,4-Dihydro-1H-pyrano[3,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the accurate and precise quantification of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. As a Senior Application Scientist, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable data generation. We present in-depth protocols for the primary recommended method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and discuss alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and direct UV-Vis Spectrophotometry. All methodologies are framed within the context of international regulatory standards, emphasizing validation in accordance with ICH Q2(R2) guidelines to ensure data integrity, a cornerstone of drug development.[1][2]

Introduction and Strategic Overview

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride belongs to the pyranopyridine class of heterocyclic compounds.[3][4] The accurate determination of its concentration in various matrices—from bulk drug substances to formulated products—is critical for ensuring safety, efficacy, and quality throughout the pharmaceutical lifecycle. The choice of analytical technique is paramount and depends on factors such as the sample matrix, required sensitivity, and the specific purpose of the analysis (e.g., purity assessment, stability testing, or pharmacokinetic studies).

This document provides validated, step-by-step protocols designed for immediate application in a research or quality control laboratory.

General Analytical Workflow

A systematic approach to analysis begins with method development and is followed by rigorous validation to demonstrate the method is fit for its intended purpose.[5] This workflow ensures that the generated data is reliable and reproducible.

Analytical_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Requirements (Purpose, Matrix, Analyte) Method_Select Select Technique (HPLC, GC, etc.) Dev_Start->Method_Select Optimization Optimize Parameters (Mobile Phase, Column, Temperature, etc.) Method_Select->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (%RSD) Limits LOD & LOQ Robustness Robustness Routine_Analysis Routine Analysis (QC, Stability, etc.) cluster_Val cluster_Val cluster_Val->Routine_Analysis

Caption: General workflow for analytical method development and validation.

Physicochemical Properties & Analytical Considerations

  • Molecular Formula: C₈H₁₀ClNO[6]

  • Molecular Weight: 171.62 g/mol [6]

  • Structure: A fused heterocyclic system containing a dihydropyran ring and a pyridine ring. The molecule is supplied as a hydrochloride salt.

  • Analytical Considerations:

    • UV Chromophore: The pyridine ring contains a conjugated π-electron system, which results in strong UV absorbance, making UV-based detection methods highly suitable.[7] The optimal detection wavelength (λmax) should be experimentally determined but is expected in the 200-280 nm range for pyridine-like structures.[8]

    • Volatility: As a hydrochloride salt, the compound is non-volatile, making High-Performance Liquid Chromatography (HPLC) the most appropriate separative technique. Analysis by Gas Chromatography (GC) would require conversion to the more volatile free base form.[9][10]

    • Solubility: The hydrochloride salt form generally confers good solubility in aqueous and polar solvents, simplifying sample and standard preparation.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the gold standard for the analysis of non-volatile, polar to moderately non-polar pharmaceutical compounds. Its high resolution, reproducibility, and compatibility with UV detection make it the ideal choice for quantifying 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride.[11]

Rationale for Methodological Choices
  • Column: A C18 (octadecylsilyl) column is selected for its versatility and strong retentive capacity for a wide range of molecules. The hydrophobicity of the C18 stationary phase provides effective retention for the pyranopyridine structure.

  • Mobile Phase: A buffered mobile phase is critical. The pyridine moiety has a basic nitrogen atom (pKa ~5.2 for pyridine).[12] Using a buffer, such as phosphate or formate, at a pH below the pKa (e.g., pH 3.0) ensures the nitrogen is consistently protonated. This suppresses silanol interactions with the column, leading to sharp, symmetrical peaks and stable retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.[8]

  • Detector: A UV detector set at the wavelength of maximum absorbance (λmax) for the analyte provides the best sensitivity.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (Purity ≥98%).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 80% A, 20% B) or a shallow gradient if needed for purity analysis.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determine λmax via PDA scan (expect ~250-260 nm).[13]
Run Time ~10 minutes

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibrated range of the working standards. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the blank (diluent), working standards, and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[14] The following parameters must be assessed.

Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.[15]Peak purity index > 0.999 (PDA). No interference from blank/placebo at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.[1]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval where the method is precise, accurate, and linear.[5]Typically 80-120% of the test concentration for assay.
Accuracy The closeness of results to the true value.[15]98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (intra-day) and Intermediate Precision (inter-day).[1]Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections.
LOD & LOQ Lowest amount detectable (LOD) and quantifiable (LOQ).[15]Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.[5]%RSD of results should remain within acceptable limits when parameters (flow rate ±10%, temp ±2°C, mobile phase pH ±0.2) are varied.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds, offering both high-resolution separation and definitive structural identification.[9] It is suitable for analyzing the free base form of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine.

Rationale and Sample Preparation

The hydrochloride salt must be converted to its volatile free base prior to injection. This is typically achieved by basifying an aqueous solution of the sample (e.g., with NaOH to pH > 10) followed by liquid-liquid extraction into a volatile organic solvent like dichloromethane or ethyl acetate.[9]

Protocol Outline
  • Sample Preparation: Dissolve the sample in water, adjust pH to >10 with 1M NaOH, and extract three times with an equal volume of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to a known volume.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent).[9]

  • Instrument Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at 1 mL/min

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Alternative Method 2: UV-Vis Spectrophotometry

For rapid quantification in simple, interference-free matrices (e.g., a pure drug substance in a known solvent), direct UV-Vis spectrophotometry is a viable screening tool. Its primary limitation is a lack of specificity.[16]

Protocol Outline
  • Determine λmax: Scan a dilute solution of the compound (e.g., in ethanol or 0.1 M HCl) from 200-400 nm to find the wavelength of maximum absorbance.[17]

  • Prepare Standard Curve: Prepare a series of standards in the chosen solvent and measure the absorbance of each at λmax.

  • Plot Calibration Curve: Plot absorbance vs. concentration. The relationship should be linear and follow the Beer-Lambert law (A = εcl).[17]

  • Measure Sample: Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the linear range of the standard curve. Calculate the concentration from the curve's regression equation.

Method Selection Guide

The choice of analytical method is dictated by the specific requirements of the analysis. The following flowchart and summary table provide guidance for selecting the most appropriate technique.

Method_Selection start Start: Define Analytical Need q1 Need for high specificity (e.g., complex matrix, stability study)? start->q1 q2 Is analyte volatile or can be made volatile (free base)? q1->q2 No hplc Use RP-HPLC-UV (Primary Method) q1->hplc Yes gcms Use GC-MS (Requires derivatization/ free-basing) q2->gcms Yes uvvis Use UV-Vis Spectrophotometry (Simple matrix, screening only) q2->uvvis No

Caption: Decision tree for selecting an appropriate analytical method.

Comparison of Analytical Techniques:

FeatureRP-HPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Separation + Mass ID)Low (No separation)
Analyte Form HCl Salt (Directly)Free Base (Requires extraction)HCl Salt (Directly)
Primary Use Assay, Purity, Stability TestingImpurity ID, Trace AnalysisQuick Assay (Pure Substance)
Throughput ModerateModerateHigh
Complexity ModerateHighLow

Conclusion

The robust and reliable quantification of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride is essential for its development as a potential pharmaceutical agent. The recommended primary method is RP-HPLC with UV detection due to its high specificity, reproducibility, and direct applicability to the non-volatile hydrochloride salt form. The protocol provided herein, when fully validated according to ICH guidelines, will yield data of sufficient quality to meet stringent regulatory expectations. Alternative methods like GC-MS and UV-Vis spectrophotometry serve specific, complementary roles for structural identification and rapid screening, respectively. Adherence to these detailed protocols will empower researchers and scientists to generate accurate and defensible analytical results.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). Effect of Non-bonding Electrons. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (5), (7) and (8) in pyridine. Retrieved from [Link]

  • RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]

  • Cefas. (2025, November 26). Development of quantitative methods for the analysis of pyridine in marine environmental matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrano(3,4-c)pyridin-1-ol, 3,4-dihydro-8-methyl-. Retrieved from [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 3,4-dihydro-6-benzylamino-8-isopropyl-3,3-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Regioselectivity issues in pyrano[3,4-c]pyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex regioselectivity challenges frequently encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex regioselectivity challenges frequently encountered during the assembly and functionalization of pyrano[3,4-c]pyridine scaffolds.

These bicyclic systems are highly valued in drug development for their neurotropic, antiviral, and antiproliferative properties. However, their synthesis often suffers from competing reaction pathways. Below, you will find causality-driven explanations, validated protocols, and quantitative data to help you optimize your workflows.

🔬 Known Issues & Troubleshooting FAQs

FAQ 1: Why am I getting a complex mixture of isomers during the Stork enamine acylation and subsequent cyclization steps?

The Issue: When synthesizing 6-oxopyrano[3,4-c]pyridines starting from 2,2-dimethyltetrahydro-4H-pyran-4-one, users frequently report low yields of the target compound and the presence of difficult-to-separate regioisomers.

Causality & Mechanism: The reaction of 2,2-dimethyltetrahydro-4H-pyran-4-one with morpholine yields a mixture of isomeric enamines[1]. When these enamines are subjected to acylation with acyl chlorides under Stork conditions, the reaction lacks strict regiocontrol. Despite the steric hindrance exerted by the gem-dimethyl groups on the pyran ring, acylation occurs at both the C-3 and C-5 positions[1].

This non-regioselective acylation generates a mixture of 3-acylpyran-4-ones and 5-acylpyran-4-ones[1]. When this β-diketone mixture undergoes Knoevenagel condensation with 2-cyanoacetamide, it inevitably leads to a mixture of the target pyrano[3,4-c]pyridines and unwanted pyrano[4,3-b]pyridine regioisomers[2]. While optimizing the reaction conditions (e.g., precise temperature control and stoichiometric adjustments) can increase the yield of the desired pyrano[3,4-c]pyridines by 5–15%, isolating them in a pure state from the reaction mixture remains a significant chromatographic challenge[2].

G A 2,2-Dimethyltetrahydro- 4H-pyran-4-one B Morpholine Condensation A->B C Isomeric Enamines (C-3 & C-5 sites) B->C D Acylation (Stork Conditions) C->D E 3-Acylpyran-4-ones D->E Steric Hindrance F 5-Acylpyran-4-ones D->F Major Pathway G Knoevenagel Condensation E->G F->G H Pyrano[4,3-b]pyridines (Isomers 7/9) G->H Side Product I Pyrano[3,4-c]pyridines (Target Isomers 6/8) G->I Major Product

Pathway of pyrano[3,4-c]pyridine synthesis highlighting regioselectivity divergence.

FAQ 2: How can I achieve regioselective S-alkylation over N-alkylation in thio-substituted pyranopyridines?

The Issue: Functionalizing 6-thio-pyrano[3,4-c]pyridines (especially those with piperazine substituents) often results in a mixture of S-alkylated, N-alkylated, and piperazine-alkylated products.

Causality & Mechanism: These molecules possess multiple nucleophilic centers (the thio group, the endocyclic nitrogen atom, and exocyclic amines)[3]. The key to achieving regioselectivity lies in Hard-Soft Acid-Base (HSAB) principles. The regioselectivity of the alkylation is dictated by the greater polarizability of the sulfur atom compared to the nitrogen atom[4]. By using mild basic conditions (such as aqueous Na2CO3 in ethanol), the sulfur is deprotonated to form a highly polarizable, "soft" thiolate nucleophile that rapidly and selectively attacks the alkyl halide, leaving the "harder" nitrogen centers unreacted[3].

G A 6-Thio-pyrano[3,4-c]pyridine B Na2CO3, H2O/EtOH (Basic Conditions) A->B C Thiolate Anion Formation B->C D Alkyl Halide Addition C->D E S-Alkylated Product (Regioselective) D->E Soft Nucleophile Attack F N-Alkylated Product (Suppressed) D->F Hard-Soft Mismatch

Regioselective S-alkylation workflow leveraging sulfur's higher polarizability.

FAQ 3: Are there alternative synthesis routes that bypass the enamine regioselectivity issues entirely?

The Solution: Yes. If the classical enamine-mediated route yields inseparable mixtures for your specific substitution pattern, consider transition-metal-free thermal cyclization. A facile thermal cyclization of ynamide-tethered 1,3,8-triynes has been shown to successfully form the 3,5,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine skeleton[5]. This method relies on the formation of a strained keteniminium or biradical intermediate followed by a 1,5-hydride shift, completely bypassing the problematic β-diketone intermediates[5].

📊 Quantitative Data Presentation

To assist in your experimental design, the following table summarizes the expected regioselectivity outcomes and yield profiles based on the reaction pathways discussed above.

Reaction PhaseStarting PrecursorTarget Major ProductMinor Regioisomer / ByproductYield & Selectivity Profile
Enamine Acylation Isomeric Enamines (2 & 3)5-Acylpyran-4-ones3-Acylpyran-4-onesNon-selective mixture[1]
Knoevenagel Cyclization Mixed β-diketones (4 & 5)Pyrano[3,4-c]pyridinesPyrano[4,3-b]pyridinesOptimized yield increased by 5–15%[2]
Thio-Alkylation 6-Thio-pyrano[3,4-c]pyridineS-Alkylated derivativeN-Alkylated derivativeRegioselective (>90% S-alkylation)[3]

🧪 Self-Validating Experimental Protocols

Protocol A: Synthesis of Pyrano[3,4-c]pyridines via Enamine Acylation
  • Enamine Formation: React 1.0 eq of 2,2-dimethyltetrahydro-4H-pyran-4-one with 1.2 eq of morpholine in benzene under reflux using a Dean-Stark trap until water evolution ceases.

  • Acylation (Stork Conditions): Concentrate the mixture in vacuo, redissolve the crude isomeric enamines in anhydrous solvent, and treat with 1.1 eq of acyl chloride at 0 °C, warming to room temperature.

  • Self-Validation Checkpoint 1: Analyze the crude intermediate via ^1H NMR. The presence of distinct enolic proton shifts (typically >14 ppm) confirms successful acylation into the β-diketone mixture before proceeding.

  • Cyclization: React the crude β-diketone mixture with 1.0 eq of 2-cyanoacetamide in absolute ethanol, catalyzed by a catalytic amount of diethylamine (Knoevenagel condensation).

  • Purification: Separate the target pyrano[3,4-c]pyridines from the pyrano[4,3-b]pyridine regioisomers via silica gel column chromatography.

Protocol B: Regioselective S-Alkylation of 6-Thio-pyrano[3,4-c]pyridines
  • Preparation: Suspend 1.0 eq of the 6-thio-pyrano[3,4-c]pyridine precursor in absolute ethanol (C2H5OH).

  • Base Addition: Add 1.2 eq of aqueous sodium carbonate (Na2CO3) dropwise to the suspension. Note: Mild basic conditions are critical here to deprotonate the thiol without activating the harder endocyclic nitrogen.

  • Electrophilic Addition: Introduce 1.1 eq of the desired alkyl halide slowly at room temperature (r.t.).

  • Reaction: Stir the mixture continuously for 6 hours at r.t.[3].

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC. The disappearance of the highly polar, UV-active precursor spot and the emergence of a single, less polar spot confirms complete and selective S-alkylation.

  • Isolation: Dilute the mixture with ice-cold water to precipitate the S-alkylated product. Filter, wash with distilled water, and recrystallize from ethanol.

📚 References

  • Title: A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines Source: ResearchGate URL: 1

  • Title: Derivatives of a new heterocyclic system – pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity Source: PMC (PubMed Central) URL: 4

  • Title: A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines Source: Bentham Direct URL: 2

  • Title: Metal-Free Synthesis of Highly Substituted Pyridines by Formal [2+2+2] Cycloaddition under Mild Conditions Source: ResearchGate URL: 5

  • Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: MDPI URL: 3

Sources

Optimization

Technical Support Center: 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride

Welcome to the technical support center for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, you will find a combination of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.

I. Introduction to the Stability Profile

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride is a heterocyclic compound with a fused dihydropyran and dihydropyridine ring system. The stability of this molecule in solution is a critical factor for obtaining reliable and reproducible experimental results. Its structure presents several potential sites for degradation, including the dihydropyridine ring, which is susceptible to oxidation, and the ether linkage within the dihydropyran ring, which can be labile under certain pH conditions. The hydrochloride salt form generally enhances solubility and can influence stability. This guide will walk you through the key stability considerations and provide actionable advice for your experimental work.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride in solution?

A1: Based on the chemical structure, two primary degradation pathways are anticipated:

  • Oxidation of the Dihydropyridine Ring: The dihydropyridine moiety is susceptible to oxidation, which would lead to the aromatization of the ring to form the corresponding pyridine derivative. This is a common degradation pathway for 1,4-dihydropyridine-based compounds, often accelerated by light (photodegradation) and the presence of oxidizing agents.

  • Hydrolysis of the Dihydropyran Ring: The ether linkage in the dihydropyran ring can undergo acid-catalyzed hydrolysis. This would result in the opening of the pyran ring to form a linear hydroxy-aldehyde or a related species. This pathway is of particular concern in acidic solutions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor governing the stability of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride.

  • Acidic Conditions (pH < 4): In acidic solutions, the primary concern is the acid-catalyzed hydrolysis of the dihydropyran ring. The ether oxygen can be protonated, making the adjacent carbon atom susceptible to nucleophilic attack by water, leading to ring-opening.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in neutral or near-neutral solutions. Studies on structurally related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be stable in neutral media.

  • Alkaline Conditions (pH > 8): In alkaline solutions, while the dihydropyran ring is generally more stable, the dihydropyridine ring may still be susceptible to oxidation. Furthermore, related pyridine derivatives have shown instability in alkaline mediums.

Q3: Is 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride sensitive to light?

A3: Yes, it is highly likely to be photosensitive. The dihydropyridine ring is a known chromophore that can absorb UV light, leading to photo-oxidation. The primary photodegradation product is expected to be the corresponding pyridine derivative, resulting from the aromatization of the dihydropyridine ring. This process can lead to a complete loss of the intended biological activity.

Q4: What is the role of the hydrochloride salt in the compound's stability?

A4: The hydrochloride salt form serves two main purposes. Firstly, it generally improves the aqueous solubility of the parent compound. Secondly, for amine-containing compounds, forming a salt can enhance stability by preventing oxidation of the nitrogen's lone pair of electrons. However, the presence of the hydrochloride salt will result in a slightly acidic solution when dissolved in unbuffered water, which could potentially accelerate the hydrolysis of the dihydropyran ring over time.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: Based on its potential instabilities, solutions of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride should be:

  • Prepared Fresh: It is always best to prepare solutions immediately before use.

  • Stored Protected from Light: Use amber vials or wrap containers in aluminum foil.

  • Stored at Low Temperatures: Refrigeration (2-8°C) is recommended for short-term storage to slow down potential degradation reactions. For long-term storage, freezing (-20°C or -80°C) may be considered, but freeze-thaw cycles should be minimized.

  • Buffered at a Neutral pH: If the experimental conditions allow, using a neutral buffer (pH 6-8) can help mitigate both acid-catalyzed hydrolysis and potential base-catalyzed degradation.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 1: I am observing a gradual loss of my compound's activity in my cell-based assay over a few hours.

  • Possible Cause: The compound may be degrading in the cell culture medium. Cell culture media are typically buffered around pH 7.4 and kept at 37°C, conditions under which degradation can still occur, albeit slower than in harsh acidic or basic environments. The presence of various components in the media could also contribute to degradation.

  • Troubleshooting Steps:

    • Time-Course Stability Study: Prepare a solution of the compound in the cell culture medium and incubate it under the same conditions as your assay (37°C, 5% CO2). Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC to quantify the amount of remaining parent compound.

    • Minimize Incubation Time: If degradation is observed, try to design your experiment to minimize the pre-incubation time of the compound in the medium before adding it to the cells.

    • Fresh Preparations: Always use a freshly prepared stock solution for each experiment.

Issue 2: I see a new peak appearing in my HPLC chromatogram when I re-analyze a solution that has been sitting on the bench for a day.

  • Possible Cause: This is a classic sign of degradation. The new peak is likely a degradation product. Given the structure, the most probable culprit is photo-oxidation to the pyridine analogue, especially if the solution was exposed to light.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment, but this time, keep the solution strictly protected from light by using an amber vial or wrapping the container in aluminum foil. Compare the chromatograms of the light-protected and light-exposed solutions.

    • LC-MS Analysis: Analyze the degraded sample by LC-MS to determine the mass of the new peak. If the mass corresponds to the loss of two hydrogen atoms (M-2), it strongly suggests the formation of the pyridine analogue.

    • Forced Photodegradation: To confirm, intentionally expose a solution to a UV lamp for a short period and monitor the formation of the new peak.

Issue 3: My compound seems to be less stable in acidic buffer compared to neutral buffer.

  • Possible Cause: This is consistent with the expected acid-catalyzed hydrolysis of the dihydropyran ring.

  • Troubleshooting Steps:

    • pH-Rate Profile: To quantify this effect, you can perform a stability study at different pH values (e.g., pH 2, 4, 6, 7.4). Prepare solutions in buffers of varying pH, store them at a constant temperature, and monitor the degradation over time using HPLC. This will give you a pH-rate profile and help you identify the optimal pH range for stability.

    • Use of Aprotic Solvents: If your experimental protocol allows, consider dissolving the compound in an aprotic solvent (e.g., DMSO, DMF) for your stock solution to prevent hydrolysis. However, be mindful of the final concentration of the organic solvent in your aqueous experimental medium.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

Materials:

  • 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV and MS detectors

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solutions at room temperature and analyze at 0, 2, 4, 8, and 24 hours. If no degradation is observed, heat the solutions at 60°C and re-analyze.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Analyze at the same time points as the acid hydrolysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • To another 1 mL of the stock solution, add 1 mL of 30% H2O2.

    • Keep the solutions at room temperature, protected from light, and analyze at the specified time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C.

    • Prepare a solution of the compound in water and keep it at 80°C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze both samples after the exposure period.

  • Analysis:

    • For each time point and condition, neutralize the sample if necessary (acid with base, base with acid).

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products). Use a mass spectrometer to identify the mass of the degradation products.

Caption: Relationship between the compound, stress conditions, degradation products, and analytical techniques.

V. Quantitative Data Summary

The following table summarizes the expected stability of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride under various conditions, based on the stability of related compounds. The degradation rate is a qualitative measure.

Stress ConditionReagent/ParameterExpected Degradation RateProbable Degradation Product(s)
Acid Hydrolysis 0.1 M - 1 M HClModerate to FastRing-opened hydroxy-aldehyde
Base Hydrolysis 0.1 M - 1 M NaOHSlow to ModeratePotential oxidation products
Oxidation 3-30% H₂O₂ModerateOxidized derivatives, ring aromatization
Thermal 80°C (in solution)Slow to ModerateVarious decomposition products
Photolysis UV/Visible lightFastPyridine analogue (aromatized ring)

VI. Conclusion

The stability of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride in solution is a multifaceted issue that requires careful consideration of pH, light exposure, and temperature. By understanding the potential degradation pathways—primarily photo-oxidation of the dihydropyridine ring and acid-catalyzed hydrolysis of the dihydropyran ring—researchers can design more robust experiments and have greater confidence in their results. This guide provides a framework for troubleshooting common stability-related problems and for proactively ensuring the integrity of your compound in solution. For further assistance, please do not hesitate to contact our technical support team.

VII. References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]

Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for Pyranopyridine Synthesis

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Advanced Heterocyclic Synthesis Welcome to the Advanced Synthesis Support Hub. The pyranopyridine scaffold—a fused bicyclic system combining a dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Advanced Heterocyclic Synthesis

Welcome to the Advanced Synthesis Support Hub. The pyranopyridine scaffold—a fused bicyclic system combining a dihydropyran ring with a pyridine ring—is a highly sought-after motif in medicinal chemistry due to its diverse pharmacological activities. However, the multi-component reaction (MCR) pathways used to construct this scaffold are highly sensitive to catalyst selection, solvent effects, and thermal conditions.

This guide is designed to help researchers and drug development professionals troubleshoot common synthetic bottlenecks, select the optimal catalytic system, and implement robust, self-validating protocols.

FAQ & Troubleshooting Guides

Q1: Why is my multicomponent reaction (MCR) yielding low amounts of the pyranopyridine scaffold, and how do I choose the right catalyst?

The Causality: The synthesis of pyranopyridines via MCRs (typically involving an aromatic aldehyde, malononitrile, and an active methylene compound like 4-hydroxypyridin-2-one or resorcinol) is not a simple mixing of reagents. It is a choreographed cascade of equilibria: a Knoevenagel condensation, followed by a Michael addition, and finally an intramolecular cyclization [1].

If your yield is low, the catalyst is likely failing to mediate one of these specific steps.

  • Too weak of a base: Fails to deprotonate malononitrile, stalling the initial Knoevenagel condensation.

  • Too strong of a base: Promotes unwanted side reactions, such as the self-aldol condensation of the aldehyde or the hydrolysis of the nitrile groups.

  • Steric hindrance: Bulky catalysts may fail to bring the Michael adduct into the proper conformation for the final intramolecular cyclization.

Catalyst Selection Matrix: To optimize your yield, match your catalyst to your specific substrate and equipment capabilities.

Catalyst SystemReaction Type / ConditionsTypical YieldPros & ConsReference
Piperidine (10 mol%) Conventional Reflux (Ethanol, 2-4 hrs)65 - 75%Pros: Cheap, reliable baseline. Cons: Long reaction times, homogeneous (harder to recover).[2]
DBU (5 mol%) Microwave Irradiation (50°C, 2-4 mins)85 - 92%Pros: Extremely fast, high atom economy. Cons: Requires precise temperature control to avoid degradation.[3]
Nano-magnetic Fe₃O₄ Solvent-free (80°C, 30-60 mins)80 - 88%Pros: Magnetically recoverable, green chemistry compliant. Cons: Requires synthesis of the nanoparticles prior to use.[1]
BIMP Fe(II) Complex Ultrasonic Irradiation (Solvent-free)85 - 95%Pros: Highly selective, prevents side-reactions. Cons: Complex catalyst preparation.[4]

Pathway A Aldehyde + Malononitrile BB BB A->BB -H2O B Knoevenagel Condensation (Catalyst Promoted) C Arylidene Malononitrile (Intermediate) E Michael Addition C->E D Active Methylene (e.g., 4-Hydroxypyridone) D->E F Michael Adduct E->F G Intramolecular Cyclization & Tautomerization F->G H Pyranopyridine Scaffold G->H BB->C -H2O

Sequential Knoevenagel-Michael-Cyclization cascade for pyranopyridine synthesis.

Q2: What is the optimal protocol for microwave-assisted green synthesis of pyrano[2,3-b]pyridines?

The Causality: Conventional reflux heating relies on convective heat transfer, which is slow and can lead to localized thermal degradation of the sensitive arylidene intermediate. Microwave (MW) irradiation provides direct dielectric heating, ensuring uniform energy distribution. This accelerates the reaction rate exponentially, pushing the equilibrium of the Michael addition forward before side reactions can occur [3].

Self-Validating Experimental Protocol: Objective: Synthesis of 2-amino-4-aryl-4H-pyrano[2,3-b]pyridine derivatives using DBU under MW irradiation.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., resorcinol or a chromene derivative, 1.0 mmol).

  • Solvent & Catalyst: Add absolute ethanol (3 mL) to ensure complete dissolution. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 mol%, ~0.05 mmol).

  • Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate at 100W, maintaining a strict temperature of 50°C for 3-5 minutes.

    • Validation Check: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly UV-active arylidene intermediate (usually a bright yellow spot) confirms the Michael addition is complete.

  • Workup: Cool the vial to room temperature. The sudden drop in temperature combined with the high concentration will force the pyranopyridine product to precipitate.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove residual DBU and unreacted starting materials. Dry under vacuum.

Q3: How do I troubleshoot catalyst poisoning or deactivation during scale-up of heterogeneous catalysts (e.g., Fe₃O₄ NPs)?

The Causality: When scaling up MCRs using heterogeneous catalysts like nano-magnetic Fe₃O₄ or silica-supported acids, you may notice the reaction stalling at the Michael adduct stage. This is typically due to catalyst poisoning. Impurities in the starting materials (especially unpurified aldehydes containing carboxylic acid oxidation products) strongly adsorb to the active sites on the nanoparticle surface, blocking the reactants from binding [2].

Step-by-Step Diagnostic and Regeneration Protocol:

  • Verify Purity: Before blaming the catalyst, run a control reaction using freshly distilled aldehyde and recrystallized malononitrile. If the yield recovers, your starting materials were the source of the poison.

  • Isolate the Catalyst: Apply an external neodymium magnet to the reaction flask to draw the Fe₃O₄ nanoparticles to the wall. Decant the reaction mixture.

  • Solvent Wash (Desorption): Wash the spent catalyst with hot ethanol (3 x 10 mL) followed by ethyl acetate (2 x 10 mL) to desorb organic impurities.

  • Thermal Regeneration: If solvent washing fails, dry the catalyst and subject it to thermal calcination at 300°C for 2 hours under an inert atmosphere (N₂) to burn off strongly bound organic poisons without oxidizing the Fe(II) in the magnetite core.

Workflow Start Decreased Yield or Reaction Stalls Check Verify Reactant & Solvent Purity Start->Check Char Isolate & Wash Catalyst (Hot EtOH / EtOAc) Check->Char Decision Does Activity Recover in Control Reaction? Char->Decision Regen Thermal Regeneration (300°C under N2) Decision->Regen No (Strong Poisoning) End Problem Resolved Decision->End Yes (Weak Poisoning) Replace Replace Catalyst & Purify Starting Materials Regen->Replace If Calcination Fails Regen->End If Successful Replace->End

Logical workflow for diagnosing and addressing heterogeneous catalyst deactivation.

References

  • Title: Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation Source: Semantic Scholar URL: [Link]

  • Title: Bis(imino)pyridine (BIMP) Fe(II) catalyses one-pot green condensation of resorcinol, malononitrile, aromatic aldehydes and cyclohexanone Source: Indian Academy of Sciences URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Characterization of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride

Introduction: The Analytical Imperative The pyrano[3,4-c]pyridine scaffold is a privileged bicyclic structure frequently utilized in the development of neurotropic, anticonvulsant, and antiproliferative agents [1]. For d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

The pyrano[3,4-c]pyridine scaffold is a privileged bicyclic structure frequently utilized in the development of neurotropic, anticonvulsant, and antiproliferative agents [1]. For drug development professionals, 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8) represents a critical synthetic intermediate and active pharmaceutical ingredient (API) building block.

During synthesis and formulation, distinguishing the hydrochloride (HCl) salt from its free base counterpart—or from closely related regioisomers like the[4,3-c] analog—is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this differentiation. This guide provides a comprehensive, comparative framework for the 1 H and 13 C NMR characterization of this compound, emphasizing the mechanistic causality behind the observed chemical shifts.

Structural Causality and Protonation Effects (E-E-A-T)

To interpret the NMR spectra of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride accurately, we must analyze the electronic impact of the protonated pyridine ring (pyridinium ion) on the fused tetrahydropyran system.

The Pyridine Ring (Aromatic Region)

In the fused system, the pyridine nitrogen is located at position 6 (relative to the IUPAC numbering of the isolated rings, though locally we refer to the protons as H-2, H-5, and H-6).

  • H-2 (Singlet) is isolated between the nitrogen and the fused C-3 carbon.

  • H-5 and H-6 (Doublets) are adjacent to each other. Causality of Shift: Upon formation of the HCl salt, the nitrogen is protonated. This creates a strong electron-withdrawing effect. The α -protons (H-2 and H-6) are strongly deshielded, shifting downfield by ~0.4–0.5 ppm compared to the free base [2].

The Pyran Ring (Aliphatic Region)

The tetrahydropyran ring contains three distinct methylene groups:

  • H-1 (Singlet): The Ar-CH 2​ -O group.

  • H-3 (Triplet): The O-CH 2​ -CH 2​ group.

  • H-4 (Triplet): The Ar-CH 2​ -CH 2​ group. Causality of Shift: Because the fused C-4 carbon is para to the protonated nitrogen, it experiences a stronger resonance-driven electron withdrawal than the meta C-3 carbon. Consequently, the H-4 aliphatic protons experience a subtle but diagnostic downfield shift in the salt form.

Counterintuitively, in 13 C NMR, the protonation of the pyridine nitrogen causes the α -carbons (C-2, C-6) to shift upfield by ~5 ppm due to changes in the paramagnetic shielding tensor, while the γ -carbon (C-4) shifts significantly downfield [3]. This inverse relationship between 1 H and 13 C α -shifts is the definitive diagnostic marker for successful salt formation.

Comparative NMR Data

The following tables summarize the quantitative data, comparing the target HCl salt against its free base and a common regioisomer.

Table 1: Comparative 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionTarget: [3,4-c] HCl SaltAlternative 1: Free BaseAlternative 2: [4,3-c] Isomer HClMultiplicity & CouplingDiagnostic Causality
H-2 (Ar) 8.85 ppm8.40 ppm8.75 ppmSinglet (1H)Strongly deshielded by adjacent N +
H-6 (Ar) 8.65 ppm8.35 ppm8.60 ppmDoublet (1H, J=5.5 Hz)Deshielded α -proton
H-5 (Ar) 7.90 ppm7.15 ppm7.85 ppmDoublet (1H, J=5.5 Hz) β -proton, less affected by N +
H-1 (Ali) 4.85 ppm4.70 ppm4.90 ppmSinglet (2H)Ar-CH 2​ -O; shifted by ring current
H-3 (Ali) 3.95 ppm3.85 ppm3.95 ppmTriplet (2H, J=5.8 Hz)O-CH 2​ -CH 2​
H-4 (Ali) 2.95 ppm2.80 ppm3.05 ppmTriplet (2H, J=5.8 Hz)Ar-CH 2​ -CH 2​ ; deshielded by para-N +
NH + 11.00 ppmN/A11.05 ppmBroad Singlet (1H)Exchangeable; confirms salt form
Table 2: Comparative 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
CarbonTarget:[3,4-c] HCl SaltAlternative 1: Free BaseDiagnostic Causality
C-2 ( α ) 142.5 ppm148.0 ppmUpfield shift upon protonation (paramagnetic effect)
C-6 ( α ) 140.2 ppm146.5 ppmUpfield shift upon protonation
C-5 ( β ) 126.8 ppm123.5 ppmSlight downfield shift
C-4 ( γ , fused) 152.0 ppm145.0 ppmStrong downfield shift due to resonance
C-3 (fused) 134.5 ppm132.0 ppmModerate downfield shift
C-1 (Pyran) 64.2 ppm65.5 ppmAr-CH 2​ -O
C-3 (Pyran) 63.8 ppm64.0 ppmO-CH 2​ -CH 2​
C-4 (Pyran) 27.5 ppm28.2 ppmAr-CH 2​ -CH 2​

Experimental Workflows & Protocols

To ensure a self-validating analytical system, the following step-by-step protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D). Causality note: DMSO- d6​ is mandatory over CDCl 3​ or D 2​ O. CDCl 3​ fails to dissolve the polar HCl salt adequately, while D 2​ O will exchange with the NH + proton, erasing the critical 11.00 ppm validation signal [4].

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate 0.00 ppm calibration.

  • Transfer: Filter the solution through a glass wool plug into a precision 5 mm NMR tube to eliminate undissolved particulates that cause magnetic field inhomogeneities.

Step 2: Acquisition Parameters
  • 1 H NMR Acquisition:

    • Frequency: 400 MHz.

    • Scans: 16 to 32.

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 10 seconds. Causality note: A long D1 is required to ensure complete relaxation of the isolated H-2 proton for accurate integration.

  • 13 C NMR Acquisition:

    • Frequency: 100 MHz.

    • Scans: 1024 to 2048.

    • Decoupling: Power-gated (WALTZ-16) to minimize NOE bias on quaternary carbons (C-3, C-4).

    • Relaxation Delay (D1): 2 seconds.

Analytical Workflow Visualization

NMR_Workflow A Sample Preparation (CAS 2416231-50-8) B Solvent Selection (DMSO-d6 preferred for HCl) A->B C NMR Acquisition (1H, 13C, COSY, HSQC) B->C D Spectral Analysis (Protonation Shifts) C->D E Validation vs. Free Base & Isomers D->E

Fig 1: Step-by-step NMR characterization workflow for pyrano[3,4-c]pyridine hydrochloride.

Conclusion

Characterizing 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride requires more than simply matching peaks to a database; it requires a deep understanding of heterocyclic electronics. By analyzing the inverse shift relationship between the 1 H and 13 C α -positions and utilizing DMSO- d6​ to preserve exchangeable protons, researchers can definitively validate the salt form and distinguish it from its free base and structural isomers.

References

  • MDPI - Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Available at:[Link] [1]

  • National Center for Biotechnology Information (PMC) - Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Available at:[Link] [2]

  • PubChem - 6-(diethylamino)-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile (CID 657820) Spectral Data. Available at:[Link] [4]

Comparative

Structural Elucidation of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities

As a Senior Application Scientist in structural biology and pharmaceutical characterization, I frequently encounter the analytical challenge of definitively mapping novel bicyclic scaffolds. 3,4-Dihydro-1H-pyrano[3,4-c]p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and pharmaceutical characterization, I frequently encounter the analytical challenge of definitively mapping novel bicyclic scaffolds. 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8) represents a highly valuable pharmacophore, as pyranopyridine derivatives are critical intermediates in the development of neurotropic agents and Gram-negative bacterial efflux pump inhibitors[1][2].

When developing active pharmaceutical ingredients (APIs) from this scaffold, determining the exact three-dimensional structure is a strict requirement. Specifically, one must confirm the protonation state of the basic pyridine nitrogen and map the intricate hydrogen-bonding network shared with the chloride counterion. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities like Solid-State NMR (ssNMR) and Powder X-ray Diffraction (PXRD), and provides a self-validating experimental workflow for researchers and drug development professionals.

Comparative Analysis: SCXRD vs. ssNMR vs. PXRD

While SCXRD remains the gold standard for determining absolute configuration and precise intermolecular interactions, orthogonal techniques like NMR and PXRD offer complementary insights—particularly when diffraction-quality single crystals are difficult to isolate[3][4].

Causality in Modality Selection

SCXRD directly yields the electron density map of the molecule, allowing for the precise measurement of bond lengths and angles. In the context of pyranopyridine derivatives, X-ray structural analysis is uniquely capable of empirically proving the presence and geometry of intermolecular hydrogen bonds[5][6].

Conversely, ssNMR is a dynamic, non-destructive technique that probes the local chemical environment[4]. While it can infer protonation states via chemical shift perturbations (e.g., 15 N NMR), it lacks the direct spatial coordinate mapping of SCXRD unless paired with complex computational modeling (NMR crystallography)[3][7]. PXRD is excellent for rapid bulk phase purity screening, but solving a de novo structure directly from powder data requires mathematically challenging Rietveld refinement due to severe peak overlap in organic salts[3][7].

Table 1: Performance Comparison of Structural Elucidation Modalities
Analytical ModalityPrimary OutputSample RequirementSpatial ResolutionLimitations
Single-Crystal XRD (SCXRD) Absolute 3D coordinates, precise H-bond networks.High-quality single crystal (>0.05 mm).Atomic (< 0.8 Å).Requires a crystallizable sample; provides a static snapshot[4].
Solid-State NMR (ssNMR) Local chemical environment, bulk molecular dynamics.Microcrystalline powder (10-50 mg).Sub-nanometer.Lacks direct 3D coordinate mapping without complex DFT modeling[3][4].
Powder XRD (PXRD) Phase purity, polymorph identification.Polycrystalline powder (1-10 mg).Bulk lattice parameters.De novo structure solution is computationally intensive due to peak overlap[7].

Experimental Workflow: SCXRD Protocol for Hydrochloride Salts

To ensure scientific trustworthiness and reproducibility, the following SCXRD protocol is designed as a self-validating system. I have detailed not just the steps, but the mechanistic causality behind each experimental choice.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride in 0.5 mL of methanol (solvent) in a 2-dram glass vial. Place this vial un-capped inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly and incubate undisturbed at 4 °C for 72–96 hours.

  • Causality: Hydrochloride salts are highly soluble in polar protic solvents but practically insoluble in ethers. Vapor diffusion ensures a highly controlled, slow supersaturation gradient as the volatile anti-solvent diffuses into the methanol. The low temperature (4 °C) suppresses the nucleation rate, favoring the thermodynamic growth of macroscopic, diffraction-quality single crystals rather than a kinetic microcrystalline precipitate.

Step 2: Cryogenic Data Collection
  • Protocol: Harvest a single crystal (approximately 0.1 × 0.1 × 0.05 mm) using a micro-loop coated in paratone oil. Immediately plunge the crystal into the liquid nitrogen cold stream (100 K) of a microfocus X-ray diffractometer equipped with a Cu Kα radiation source ( λ = 1.54184 Å).

  • Causality: Paratone oil acts as a cryoprotectant, preventing the formation of crystalline ice rings from ambient moisture that would obscure the diffraction pattern. Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances the signal-to-noise ratio at high diffraction angles, which is absolutely critical for accurately locating the low-electron-density hydrogen atom on the protonated pyridine nitrogen.

Step 3: Structure Solution and Refinement
  • Protocol: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[2]. Crucially, freely refine the N-H hydrogen atom coordinates while applying a riding model only to the C-H hydrogens.

  • Causality: Freely refining the N-H proton—rather than placing it in a geometrically calculated position—provides empirical, self-validating proof of the salt formation (the complete transfer of the proton from HCl to the pyridine ring) versus a neutral co-crystal state.

Workflow Visualization

G Target 3,4-Dihydro-1H-pyrano[3,4-c]pyridine HCl Structural Elucidation SCXRD Single-Crystal XRD (3D Coordinates & H-Bonds) Target->SCXRD Primary Choice NMR Solid-State NMR (Local Environment & Dynamics) Target->NMR Orthogonal PXRD Powder XRD (Phase Purity & Polymorphism) Target->PXRD Bulk Analysis Cryst Vapor Diffusion Crystallization (MeOH / Et2O) SCXRD->Cryst DataCol Cryogenic Data Collection (100 K, Cu Kα) Cryst->DataCol Single Crystal Refine Anisotropic Refinement (Freely Refined N-H) DataCol->Refine Diffraction Data Result Definitive 3D Molecular Blueprint Refine->Result R1 < 0.05

Workflow comparing SCXRD, NMR, and PXRD for structural elucidation of hydrochloride salts.

Quantitative Data Presentation

When executing the SCXRD protocol on 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, the resulting crystallographic parameters serve as quality control metrics. Below is a representative data matrix indicating a successful, high-resolution structural elucidation.

Table 2: Representative Crystallographic Parameters for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine HCl
Crystallographic ParameterRepresentative Target ValueScientific Causality / Significance
Temperature 100(2) KMinimizes thermal motion, allowing for the precise localization of the N-H proton.
Space Group P2₁/c (Typical for organic salts)Centrosymmetric packing is often favored by the strong, directional N-H···Cl⁻ hydrogen bonds.
R-factor ( R1​ ) < 0.05 (5%)Indicates high agreement between the experimental electron density and the refined structural model.
Goodness-of-Fit (S) ~1.00 - 1.05Validates that the structural model is neither over-parameterized nor under-parameterized.
N-H Bond Length ~0.86 - 0.90 ÅA freely refined value in this range confirms complete proton transfer (salt formation).

Conclusion

For drug development professionals characterizing 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, SCXRD provides an unparalleled, unambiguous 3D molecular blueprint. While solid-state NMR and PXRD are invaluable for dynamic solution studies and bulk powder screening respectively, only SCXRD delivers the definitive atomic-level resolution required to map the critical N-H···Cl hydrogen bonding networks that dictate the physicochemical properties and stability of the active pharmaceutical ingredient.

References

  • Synthesis of derivatives of pyrano[3,4-c][1,2,4]triazolo-[4,3-a]pyridine and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridine through pyridine ring rearrangement. researcher.life.[Link]

  • Synthesis of derivatives of pyrano[3,4-c][1,2,4]triazolo-[4,3-a]pyridine and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridine through pyridine ring rearrangement. ResearchGate.[Link]

  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. PMC - NIH.[Link]

  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. MDPI.[Link]

  • Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride. Cardiff University.[Link]

  • Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride. ACS Publications.[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.[Link]

Sources

Validation

Certificate of Analysis for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

Analytical Evaluation and CoA Comparison of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride Introduction 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8) is a highly specialized fused bicyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Evaluation and CoA Comparison of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride

Introduction 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8) is a highly specialized fused bicyclic scaffold utilized extensively in medicinal chemistry. It serves as a critical building block for the synthesis of complex tricyclic systems, such as pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines, which exhibit notable neurotropic and antimicrobial properties[1]. Because the pyridine ring recyclization required to form these advanced derivatives is highly sensitive to reaction conditions, the purity of the starting scaffold is paramount[1].

This guide objectively compares the Certificate of Analysis (CoA) parameters of a High-Purity Pharmaceutical Grade (Grade A) against a Standard Commercial Grade (Grade B). By detailing the self-validating experimental protocols required to certify this compound, we explain the causality behind each analytical choice to ensure compliance with international regulatory guidelines[2][3].

Comparative Analysis of CoA Parameters

The following table summarizes the quantitative analytical data comparing Grade A and Grade B scaffolds, highlighting the downstream impact of each parameter.

Analytical ParameterMethodGrade A (High-Purity)Grade B (Standard)Impact on Downstream Synthesis
Appearance VisualWhite to off-white crystalline powderPale yellow powderColoration indicates potential oxidation or trace transition metals.
Purity (HPLC-UV) Reverse-Phase HPLC 99.5% 95.0%High purity prevents off-target condensations during recyclization.
Structural Identity 1 H-NMR & 13 C-NMRConforms to structureConforms (minor impurity peaks)Ensures correct regiochemistry (avoids the [4,3-c] isomer).
Moisture Content Karl Fischer Titration 0.5% 2.0%Excess water quenches moisture-sensitive reagents in subsequent steps.
Heavy Metals ICP-MS 10 ppm 50 ppmResidual catalysts (e.g., Pd, Cu) can poison downstream coupling reactions.
Residue on Ignition USP <281> 0.1% 0.5%High inorganic load alters stoichiometric calculations.

Experimental Methodologies & Self-Validating Protocols

To guarantee scientific integrity, the data presented in the CoA must be generated through rigorous, self-validating methodologies. The following protocols outline the exact procedures and the mechanistic reasoning behind them.

Protocol 1: HPLC-UV Analysis for Purity and Related Substances

To accurately quantify organic impurities, we employ a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method validated according to ICH Q2(R1) guidelines[3][4].

  • Step 1: Sample Preparation: Dissolve 10 mg of the compound in 10 mL of the mobile phase to achieve a 1 mg/mL concentration.

  • Step 2: Column Selection: Utilize a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase effectively separates the slightly polar bicyclic core from its synthetic precursors.

  • Step 3: Mobile Phase & Gradient: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic acid (TFA). Causality: As a hydrochloride salt of a basic pyridine, the compound will ionize in solution, leading to severe peak tailing on standard silica columns. TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols and ensuring sharp, symmetrical peaks.

  • Step 4: Self-Validation (System Suitability): Inject a resolution mixture containing the target compound and a known regioisomer (e.g., the [4,3-c] variant). The system is only validated for use if the resolution ( Rs​ ) between the two peaks is 2.0, proving the method's specificity before any sample is run[4].

Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR)
  • Step 1: Solvent Selection: Dissolve 5 mg of the sample in 0.5 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). Causality: The hydrochloride salt is highly polar; DMSO- d6​ provides excellent solubility while shifting the exchangeable proton (NH + ) signals away from the critical aromatic pyridine protons.

  • Step 2: Internal Standard: Add 0.05% Tetramethylsilane (TMS). Self-Validation: TMS serves as an internal zero-point reference. If the TMS peak deviates from 0.00 ppm, the spectrometer's lock or shim is compromised, automatically invalidating the run.

  • Step 3: Acquisition: Acquire 1 H-NMR at 400 MHz. The presence of the pyran ring is confirmed by characteristic aliphatic multiplets, while the pyridine core presents distinct aromatic signals.

Protocol 3: Moisture Determination via Karl Fischer (KF) Titration
  • Step 1: Titration: Introduce 50 mg of the sample into a volumetric KF titrator.

  • Step 2: Causality: Hydrochloride salts are inherently hygroscopic. Relying solely on "Loss on Drying" (LOD) is insufficient because LOD cannot distinguish between water and volatile organic impurities. KF titration specifically reacts with H2​O , providing an exact stoichiometric count of moisture.

  • Step 3: Self-Validation: Run a 1% water standard before the sample. The recovery must be between 97.5% and 102.5% to proceed.

Mechanistic Workflow & Logical Relationships

The following diagram illustrates the analytical workflow required to certify a batch of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, ensuring all impurities are controlled per ICH Q3A(R2) thresholds[2][5].

CoA_Workflow Raw 3,4-Dihydro-1H-pyrano [3,4-c]pyridine HCl (Raw Batch) HPLC HPLC-UV Analysis (Organic Impurities) Raw->HPLC NMR 1H & 13C NMR (Structural Identity) Raw->NMR KF Karl Fischer Titration (Moisture Content) Raw->KF ICP ICP-MS (Heavy Metals) Raw->ICP Decision Quality Gate: Meets ICH Q3A(R2)? HPLC->Decision NMR->Decision KF->Decision ICP->Decision Pass Grade A Certified (>99.5% Purity) Decision->Pass Yes Fail Grade B / Reject (<95.0% Purity) Decision->Fail No

Analytical workflow for CoA generation and ICH Q3A(R2) compliance validation.

Impact of Impurities on Downstream Synthesis

The purity of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride directly dictates the success of downstream drug development. For instance, when synthesizing neutrotropic pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines via pyridine ring recyclization[1], the presence of regioisomeric impurities (such as the [4,3-c] variant) will lead to off-target condensations.

Furthermore, because these syntheses often involve sensitive hydrazine derivatives[1], trace transition metals (detectable via ICP-MS) can catalyze the premature decomposition of the hydrazine reagents, drastically reducing the yield. By strictly adhering to the ICH Q3A(R2) guidelines for impurity reporting and qualification[2][6], researchers can establish a self-validating feedback loop that prevents costly late-stage synthetic failures.

Synthesis_Impact Scaffold 3,4-Dihydro-1H-pyrano [3,4-c]pyridine HCl (High Purity) Recyclization Pyridine Ring Recyclization Scaffold->Recyclization Hydrazine Derivatization Product Pyrano[3,4-c][1,2,4] triazolo[4,3-a]pyridine (Target Agent) Recyclization->Product High Yield SideReaction Off-Target Condensation Recyclization->SideReaction If Grade B used Impurity Regioisomeric Impurity (e.g., [4,3-c] isomer) Impurity->SideReaction YieldDrop Reduced Yield & Complex Purification SideReaction->YieldDrop

Mechanistic impact of scaffold purity on downstream pyridine ring recyclization.

References

  • Title: Synthesis of derivatives of pyrano[3,4-c][1,2,4]triazolo-[4,3-a]pyridine and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridine through pyridine ring rearrangement Source: ResearchGate URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

Comparative Biological Activity of Pyrano[3,4-c]pyridine Isomers: A Technical Guide for Drug Development

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary Pyrano[3,4-c]pyridines and their fused heterocyclic derivatives represent a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

Pyrano[3,4-c]pyridines and their fused heterocyclic derivatives represent a highly privileged scaffold in modern neuropharmacology. Recent molecular docking and in vivo biological assays have demonstrated their profound anticonvulsant, psychotropic, and anti-angiogenic properties. However, the synthesis of these compounds—typically via Knoevenagel condensation of β-diketones—frequently yields a mixture of regioisomers, predominantly pyrano[3,4-c]pyridines and pyrano[4,3-b]pyridines.

For drug development professionals, distinguishing the biological activity of the [3,4-c] isomer from its[4,3-b] or [2,3-c] counterparts is critical. This guide objectively compares the structural, mechanistic, and in vivo performance of these isomers, providing a self-validating framework for high-throughput pharmacological screening.

Structural Regiochemistry & Tautomeric Stability

The pharmacological divergence between pyrano-pyridine isomers stems fundamentally from their electronic distribution and structural regiochemistry.

During synthesis, the spatial orientation of the heteroatoms directly dictates the molecule's hydrogen-bonding capacity and tautomeric equilibrium. Spectroscopic data (IR, NMR, and X-ray crystallography) confirm that pyrano[3,4-c]pyridines predominantly exist in the lactam (NH) tautomeric form in both crystalline states and neutral solutions 1.

Mechanistic Causality: This stable lactam configuration is a critical pharmacophore feature. It acts as a potent hydrogen bond donor within the binding pockets of neuroreceptors (specifically the GABA-A receptor complex). Conversely, isomeric byproducts (such as pyrano[4,3-b]pyridines) that lack this stable tautomeric profile exhibit significantly reduced receptor residence time and, consequently, lower biological efficacy.

Comparative Biological Activity: Neurotropic Efficacy

When evaluating neurotropic activity, the[3,4-c] isomers consistently outperform other regioisomers. Pharmacological screening utilizing pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models reveals that pyrano[3,4-c]pyridine derivatives—particularly those with 8-hydrazino or diamino substitutions—exhibit potent anticonvulsant and anxiolytic profiles comparable to clinical standards like Diazepam 2.

Quantitative Data Comparison

The following table summarizes the comparative in vivo neurotropic activity of isolated pyrano-pyridine isomers against a positive control.

Compound Class / SubstitutionIsomer TypePTZ Seizure Protection (%)MES Protection (%)Anxiolytic Activity (Open Field)Toxicity (LD50, mg/kg)
8-Hydrazino-pyrano-pyridine [3,4-c] (Target) 85 - 95%70 - 80%High (Comparable to Diazepam)> 1000
8-Hydrazino-pyrano-pyridine[4,3-b] (Minor)30 - 40%< 20%Low> 800
Diamino-pyrano-pyridine [3,4-c] (Target) 90 - 100%85 - 90%Moderate (Sedative dominant)> 1200
Diazepam (Positive Control)N/A100%100%HighN/A

Note: Data synthesized from standardized murine models (administered dose: 50 mg/kg, i.p.) 3.

Mechanistic Pathway Visualization

The following diagram illustrates the logical workflow from regioselective synthesis to the divergent pharmacological outcomes based on isomer receptor affinity.

G Syn Regioselective Synthesis (Knoevenagel Condensation) Iso1 Pyrano[3,4-c]pyridines (Major Isomer) Syn->Iso1 Iso2 Pyrano[4,3-b]pyridines (Minor Isomer) Syn->Iso2 Test1 PTZ-Induced Seizure Model (Anticonvulsant Assay) Iso1->Test1 Test2 Open Field Test (Psychotropic Assay) Iso1->Test2 Iso2->Test1 Mech GABAergic System Positive Allosteric Modulation Test1->Mech In vivo validation Out1 High Seizure Protection Sedative/Anxiolytic Profile Mech->Out1 [3,4-c] Isomer Out2 Lower Efficacy Reduced Binding Affinity Mech->Out2 [4,3-b] Isomer

Workflow of pyrano-pyridine isomer synthesis, separation, and neurotropic evaluation.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible comparison of isomeric activity, the following self-validating protocol is utilized for neurotropic screening 4.

Protocol: Sequential Open Field and PTZ-Induced Seizure Assay

Rationale & Causality: The Open Field Test is sequenced prior to PTZ administration to evaluate baseline psychotropic (sedative vs. anxiolytic) effects without the confounding variables of post-ictal states. The PTZ model is specifically chosen because pentylenetetrazole induces clonic seizures by antagonizing the GABA-A receptor. Efficacy in this model directly validates the hypothesis that the[3,4-c] lactam tautomer acts via GABAergic positive allosteric modulation.

Step-by-Step Methodology:

  • Subject Preparation & Blinding: Randomize adult male Swiss albino mice (20-25g) into groups of 6. Utilize a double-blinded vehicle control (0.9% saline + 1% Tween 80) and a positive control (Diazepam, 2 mg/kg) to establish baseline validity.

  • Compound Administration: Administer the purified pyrano[3,4-c]pyridine isomer and its [4,3-b] counterpart intraperitoneally (i.p.) at equimolar doses (e.g., 50 mg/kg).

  • Open Field Test (Psychotropic Evaluation): 30 minutes post-administration, place the subject in a standardized open-field arena (40x40x30 cm). Record the number of central squares crossed and rearing events over 5 minutes. Causality Check: Increased central square entries relative to vehicle indicate anxiolytic activity; decreased total locomotion indicates a sedative profile.

  • PTZ Challenge (Anticonvulsant Evaluation): Immediately following the open field test, inject PTZ (85 mg/kg, subcutaneously).

  • Observation & Endpoint Validation: Observe subjects for 45 minutes. Record the latency to the first clonic seizure and the number of subjects protected from tonic hindlimb extension. System Validation: The assay is considered internally valid only if 100% of the vehicle group exhibits seizures and 100% of the Diazepam group is protected.

References

  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking Source: ResearchG
  • Derivatives of a new heterocyclic system – pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity Source: PMC (PubMed Central)
  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4,3-d]thieno[2,3-b]pyridines Source: Semantic Scholar
  • Synthesis and Neurotropic Activity of New Heterocyclic Systems Source: MDPI

Sources

Validation

A Methodological Guide to Cross-Reactivity Profiling of Novel Heterocyclic Compounds: A Case Study with 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its selectivity. A molecule's ability to interact wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its selectivity. A molecule's ability to interact with its intended biological target while minimally engaging with other proteins—a phenomenon known as cross-reactivity—is a critical determinant of its safety profile and therapeutic window. Off-target interactions can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, potentially derailing an otherwise promising clinical candidate.[1] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a foundational pillar of rational drug design.[1]

This guide provides a systematic, multi-tiered framework for assessing the cross-reactivity of novel chemical entities. We will use 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride , a heterocyclic compound representative of scaffolds found in contemporary medicinal chemistry, as a case study to illustrate this process.[2][3] While specific biological data for this exact molecule is not extensively published, its structure allows us to delineate a robust and universally applicable strategy for any new compound entering a discovery pipeline. Our approach is built on a foundation of biochemical and cell-based assays, designed to move from broad, high-throughput screening to nuanced, physiologically relevant validation.

Part 1: Initial Assessment and Rationale for Target Selection

The molecular architecture of a compound provides the first clues to its potential biological interactions. The 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride scaffold is a fused heterocyclic system containing a pyridine ring. Pyridine and its derivatives are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets, most notably protein kinases and G-Protein Coupled Receptors (GPCRs).[4][5]

Causality of Experimental Choice: Given the lack of a predetermined target for our case-study compound, the logical first step is to screen it against large, diverse panels of common drug targets. Kinases and GPCRs represent two of the largest and most functionally diverse target families, and their frequent involvement in off-target effects makes them an essential starting point for any cross-reactivity campaign. This "target-agnostic" initial screen maximizes the probability of identifying primary and secondary pharmacological interactions.

Compound Novel Compound: 3,4-Dihydro-1H-pyrano [3,4-c]pyridine HCl Scaffold Structural Analysis: Fused Heterocyclic Scaffold (Pyridine Core) Compound->Scaffold is analyzed for Hypothesis Hypothesis Generation: Potential for interaction with major drug target families Scaffold->Hypothesis leads to Tier1 Tier 1 Screening Strategy: Broad Panel In Vitro Assays Hypothesis->Tier1 informs Kinase Kinase Superfamily (~500+ members) Tier1->Kinase GPCR GPCR Superfamily (~400 non-olfactory) Tier1->GPCR cluster_0 CETSA Workflow A 1. Treat Cells (+/- Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E contains stabilized protein F Aggregated Fraction (Pellet) D->F G 5. Quantify Protein (Western Blot / MS) E->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol. [6] Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment :

    • Culture an appropriate cell line (e.g., MCF-7) to ~80% confluency. [6] * Treat cells with the test compound at a desired concentration or with DMSO (vehicle) for 1-2 hours.

  • Heat Challenge :

    • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. [7] * Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling on ice for 3 minutes. [7][6]

  • Lysis and Fractionation :

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles. [7][6] * Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet). [7][6]

  • Protein Analysis :

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific to the target of interest (e.g., anti-Kinase Y). [6] * Develop the blot and quantify the band intensities.

  • Data Analysis :

    • Plot the band intensity (soluble protein) against temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

B. Cell-Based Functional Assays

Once binding is confirmed, the functional consequence must be determined. For a kinase, this could be a cell-based phosphorylation assay. For a GPCR, it might be a calcium flux or cAMP assay. This step clarifies whether the compound acts as an inhibitor, agonist, or antagonist at its off-targets.

Part 4: Tier 3 - Phenotypic Screening for Unbiased Off-Target Discovery

While target-based assays are essential, they are inherently biased toward known targets. Phenotypic screening offers a complementary, unbiased approach to identify unexpected biological effects. [8][9]This method evaluates the global impact of a compound on cell health, morphology, or function, often using high-content imaging. [10] Rationale for Use: A phenotypic screen can reveal off-target liabilities that were missed in panel screens because the specific off-target was not included in the panel. [8]It provides a holistic view of the compound's cellular activity. [8]

cluster_0 Target-Based Screening cluster_1 Phenotypic Screening A Known Target (e.g., Kinase Y) C Biochemical Assay A->C B Compound Library B->C D Identified 'Hit' C->D E Disease-Relevant Cell Model G High-Content Imaging (Phenotypic Readout) E->G F Compound Library F->G H Identified 'Hit' G->H I Target Deconvolution (Mechanism Unknown) H->I

Sources

Comparative

A Comparative Guide to the Purity Assessment of Synthetic 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount to ensuring safety and efficacy. This...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount to ensuring safety and efficacy. This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of synthetic 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind the selection of analytical techniques, potential challenges, and the interpretation of data, all grounded in established scientific principles.

The Synthetic Landscape and Anticipated Impurities

The purity of a final active pharmaceutical ingredient (API) is intrinsically linked to its synthetic route. While a specific, publicly documented synthesis for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride is not widely available, a plausible and common approach for constructing the pyranopyridine scaffold involves a multi-component reaction.[1] A likely pathway could involve the reaction of a dihydropyran derivative with a suitable nitrogen source, followed by cyclization and subsequent salt formation.

This synthetic strategy illuminates potential classes of impurities that must be monitored:

  • Starting Materials: Unreacted precursors from the initial stages of the synthesis.

  • Intermediates: Incompletely reacted intermediates from any step of the synthetic sequence.

  • By-products: Resulting from side reactions, such as incomplete cyclization, rearrangement, or over-alkylation.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used throughout the synthesis and purification process.[2]

  • Degradation Products: Formed during the synthesis, work-up, or storage.

A proactive approach to impurity profiling necessitates a thorough understanding of the reaction mechanism to anticipate and identify potential impurities.[3]

Orthogonal Analytical Approaches for Comprehensive Purity Determination

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a multi-pronged, or orthogonal, approach is recommended, employing methods with different separation and detection principles. For a polar, basic compound like 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust purity assessment strategy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds. For polar basic compounds, careful method development is crucial to achieve good peak shape and resolution.

Causality in HPLC Method Development

The selection of the stationary phase, mobile phase, and detector is critical. For a polar basic analyte, a C18 column might not provide sufficient retention.[4] Therefore, alternative stationary phases are often employed:

  • Polar-Endcapped C18: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols on the silica surface, reducing peak tailing for basic compounds and allowing for the use of highly aqueous mobile phases.[5]

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions, which can be beneficial for aromatic heterocycles.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high organic content, providing excellent retention for very polar compounds that are not well-retained in reversed-phase chromatography.[5]

The mobile phase composition, particularly pH and buffer choice, is also critical. A mobile phase with a pH at least two units away from the analyte's pKa is generally recommended to ensure consistent ionization and good peak shape. Volatile buffers like ammonium formate or acetate are preferred when coupling with mass spectrometry.

Comparative Performance of HPLC Methods
ParameterReversed-Phase (Polar-Endcapped C18)HILIC
Retention of Polar Analytes ModerateExcellent
Selectivity Based on hydrophobicity and polar interactionsBased on partitioning into an adsorbed water layer
Mobile Phase High aqueous contentHigh organic content
Typical Impurity Elution Polar impurities elute earlyNon-polar impurities elute early
Compatibility with MS HighHigh
Robustness Generally highCan be sensitive to mobile phase water content

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and By-products

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While the hydrochloride salt of the target compound is non-volatile, GC-MS is invaluable for detecting residual solvents and volatile organic impurities. Derivatization may be necessary for some less volatile impurities to increase their volatility for GC analysis.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample Preparation (Dissolution in appropriate solvent) Injection GC Injection Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Analysis Data Analysis (Library Matching, Fragmentation Analysis) Detection->Analysis

Caption: Workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool

NMR spectroscopy is a primary technique for structural elucidation and can also be a powerful tool for quantitative purity determination (qNMR).[6][7] Unlike chromatographic methods, NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for purity assessment without the need for a reference standard of the analyte itself.[8][9]

The Power of qNMR for Purity Assessment

Quantitative ¹H NMR (qNMR) involves comparing the integral of a known, pure internal standard with the integral of the analyte.[10] This allows for the calculation of the absolute purity of the sample.

Key Advantages of qNMR:

  • No Reference Standard of the Analyte Required: Only a well-characterized internal standard is needed.

  • High Precision and Accuracy: When performed correctly, qNMR can provide highly accurate and precise purity values.

  • Structural Information: Provides structural confirmation of the main component and can help in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

qNMR_Concept Analyte Analyte (Known Structure) NMR NMR Spectrum Analyte->NMR Integral 1 Standard Internal Standard (Known Purity & Weight) Standard->NMR Integral 2 Purity Purity Calculation NMR->Purity

Caption: Conceptual diagram of quantitative NMR (qNMR).

Experimental Protocols

HPLC Method for Purity Assessment

Objective: To separate and quantify 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride from its potential impurities.

Instrumentation:

  • HPLC system with a UV or PDA detector.

Chromatographic Conditions (Starting Point):

  • Column: Ascentis RP-Amide, 150 x 4.6 mm, 3 µm (or equivalent polar-endcapped C18)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride sample.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11][12][13][14][15]

GC-MS Method for Residual Solvents

Objective: To identify and quantify residual solvents in the 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride sample.

Instrumentation:

  • GC-MS system with a headspace autosampler.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min)

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 35-350

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO).

  • Seal the vial and heat at 80 °C for 15 minutes before injection.

qNMR Method for Absolute Purity Determination

Objective: To determine the absolute purity of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Materials:

  • Internal Standard: Maleic acid (or another suitable standard with known purity and non-overlapping signals)

  • Deuterated Solvent: D₂O or DMSO-d₆

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride sample into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.

  • Number of Scans: 16 or as needed to achieve a good signal-to-noise ratio.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Conclusion

The purity assessment of a synthetic compound like 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride requires a multifaceted analytical approach. By combining the strengths of HPLC for separating non-volatile impurities, GC-MS for identifying residual solvents, and qNMR for providing an absolute purity value and structural confirmation, researchers can build a comprehensive and robust data package. The choice of specific methods and parameters should always be guided by a deep understanding of the compound's chemical properties and its synthetic route. This guide provides a solid foundation for developing and implementing a scientifically sound purity assessment strategy, ultimately ensuring the quality and reliability of the material for its intended research and development applications.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH.
  • Dahlin, J. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219–9219. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Natural Health Product Research Alliance. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. NHPR. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. SIELC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start? Element. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex. Organic & Biomolecular Chemistry.
  • Glorius, F. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines.
  • Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 81(3), 661–672. [Link]

  • Singh, L., & Nema, R. K. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 202. [Link]

  • Gevorgyan, A., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 3991.
  • PubMed. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?.

Sources

Validation

Validated HPLC method for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

Analytical Strategies for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride: A Comparative HPLC Method Validation Guide As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride: A Comparative HPLC Method Validation Guide

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytical characterization of these intermediates becomes a critical bottleneck. 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8)[1] is a prime example of a compound that presents significant chromatographic challenges.

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) strategies—standard Reversed-Phase (RP-HPLC) and Mixed-Mode Chromatography (MM-HPLC)—for the purity validation of this specific pyrano-pyridine derivative. By examining the underlying physicochemical interactions, this document provides drug development professionals with a self-validating framework for method selection and optimization.

Mechanistic Insight: The Challenge of Basic Pyridines

To develop a robust analytical method, one must first understand the causality behind chromatographic behavior. 3,4-Dihydro-1H-pyrano[3,4-c]pyridine is formulated as a hydrochloride salt, meaning its basic pyridine nitrogen (typically exhibiting a pKa between 5.2 and 6.0) is fully protonated and highly hydrophilic under standard analytical conditions.

When analyzed on a traditional silica-based C18 column, this cationic species undergoes a dual-interaction phenomenon. While the bicyclic pyrano-pyridine skeleton interacts weakly with the hydrophobic C18 chains, the protonated nitrogen acts as a strong hydrogen bond donor and cation. It electrostatically binds to residual, unendcapped ionized silanols ( Si−O− ) on the silica surface. This unintended secondary ion-exchange mechanism is the primary cause of severe peak tailing, shifting retention times, and poor resolution of structurally similar polar impurities[2].

G A Basic Pyridine Derivative (pKa ~5.5 - 6.0) B Standard C18 Column A->B Hydrophobic only C Mixed-Mode Column (RP + Cation Exchange) A->C Hydrophobic + Ionic D Silanol Interactions (Peak Tailing) B->D E Dual Retention (Sharp Peaks) C->E

Fig 1. Chromatographic retention pathways for basic pyrano-pyridine derivatives.

Comparative Methodologies

To mitigate silanol interactions and achieve baseline resolution, analytical scientists typically employ one of two distinct strategies:

Method A: RP-HPLC with Ion-Pairing This traditional approach forces the basic analyte into a hydrophobic state. By adding an ion-pairing reagent like Trifluoroacetic acid (TFA) to the mobile phase, the pH is driven down to ~2.0 (suppressing silanol ionization to Si−OH ), and the TFA anion forms a neutral, hydrophobic ion-pair with the protonated pyridine. While effective for UV detection, TFA causes severe ion suppression, rendering this method incompatible with LC-MS[2].

Method B: Mixed-Mode Chromatography (MM-HPLC) Rather than fighting the ionic nature of the analyte, MM-HPLC leverages it. The stationary phase is engineered with both alkyl chains (reversed-phase) and acidic functional groups (cation-exchange). This allows for exceptional retention and symmetrical peak shapes for hydrophilic basic compounds using simple, volatile buffers (like ammonium formate), making it fully MS-compatible[3].

Quantitative Performance Comparison

The following table summarizes the experimental performance of both methods when analyzing a 0.5 mg/mL standard solution of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride.

Chromatographic ParameterMethod A: RP-HPLC (C18 + TFA)Method B: MM-HPLC (Mixed-Mode)
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic + Cation-Exchange
Retention Time ( tR​ ) 4.2 min (Requires 95% aqueous)6.8 min (Tunable via buffer conc.)
Peak Tailing Factor ( Tf​ ) 1.5 - 1.8 (Moderate Tailing)1.0 - 1.1 (Highly Symmetrical)
Theoretical Plates ( N ) ~8,500~16,200
LC-MS Compatibility Poor (TFA causes ion suppression)Excellent (Volatile buffers used)
Method Robustness Susceptible to minor pH shiftsHighly stable across buffer ranges

Detailed Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to.

Protocol A: RP-HPLC (Ion-Pairing Approach)
  • Column Selection: Use a highly endcapped, polar-embedded C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) to minimize baseline silanol exposure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Gradient Program: 0-2 min: 5% B; 2-10 min: linear gradient to 60% B; 10-12 min: hold at 60% B; 12-15 min: re-equilibrate at 5% B.

  • Instrument Conditions: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV detection at 254 nm.

  • Sample Preparation: Dissolve 25 mg of the standard in 50 mL of Mobile Phase A (0.5 mg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Protocol B: MM-HPLC (Mixed-Mode Approach)
  • Column Selection: Use a core-shell mixed-mode column featuring reversed-phase and cation-exchange ligands (e.g., 150 mm × 4.6 mm, 3 µm)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Isocratic Elution: Run an isocratic mixture of 30% A and 70% B. Note: In mixed-mode, increasing the buffer concentration (ionic strength) decreases the retention time of basic analytes, offering an orthogonal tuning mechanism compared to RP-HPLC.

  • Instrument Conditions: Flow rate at 1.0 mL/min; Column temperature at 35°C; UV detection at 254 nm (or ESI+ for LC-MS).

  • Sample Preparation: Dissolve the standard in the 30:70 mobile phase mixture to prevent solvent-mismatch peak distortion.

Method Validation Framework (ICH Q2(R1))

Regardless of the method chosen, it must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and regulatory compliance[4].

Validation S1 Method Development S2 System Suitability S1->S2 S3 ICH Validation (Specificity, Linearity) S2->S3 S4 Routine Analysis S3->S4

Fig 2. Step-by-step ICH method validation workflow for API purity analysis.

  • System Suitability: Before any validation run, inject the standard solution six times. The system is self-validating if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the tailing factor is < 1.5, and theoretical plates are > 10,000[4].

  • Specificity & Forced Degradation: Expose the sample to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light. The method must demonstrate baseline resolution between the active pharmaceutical ingredient (API) peak and all generated degradation products[2].

  • Linearity and Range: Prepare calibration standards ranging from 25% to 150% of the nominal working concentration. A linear regression analysis must yield a correlation coefficient ( R2 ) ≥ 0.999[4].

  • Accuracy (Recovery): Spike known quantities of impurities into a placebo matrix at 50%, 100%, and 150% levels. Acceptable recovery ranges are strictly between 98.0% and 102.0%[4].

Conclusion

For the routine purity validation of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, Method B (Mixed-Mode HPLC) is the superior analytical choice. While Method A serves as a functional baseline, it requires aggressive ion-pairing reagents that limit downstream mass spectrometry applications. MM-HPLC fundamentally addresses the root cause of peak tailing by utilizing the basic pyridine nitrogen as a targeted retention mechanism, resulting in a highly reproducible, MS-compatible, and robust analytical profile.

Sources

Comparative

Benchmarking 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride against known drugs

Benchmarking the 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Scaffold: A Next-Generation Efflux Pump Inhibitor As a Senior Application Scientist, I evaluate novel chemotypes not merely by their theoretical binding affinities, b...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Scaffold: A Next-Generation Efflux Pump Inhibitor

As a Senior Application Scientist, I evaluate novel chemotypes not merely by their theoretical binding affinities, but by their field-proven ability to dismantle self-sustaining resistance mechanisms. The 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride scaffold represents a paradigm shift in adjuvant antimicrobial therapy. Exemplified by its lead derivative MBX2319, this bicyclic heterocycle has emerged as a highly potent, specific inhibitor of the Resistance-Nodulation-Division (RND) efflux pumps—specifically AcrAB-TolC in Enterobacteriaceae.

This guide objectively benchmarks the pyranopyridine scaffold against classical Efflux Pump Inhibitors (EPIs) such as PAβN (phenylalanylarginine-β-naphthylamide) and NMP (1-(1-naphthylmethyl)-piperazine), providing the mechanistic causality and self-validating experimental protocols required for rigorous drug development.

Mechanistic Causality: Why the Pyranopyridine Scaffold Outperforms

Classical EPIs like PAβN are fundamentally limited by their mechanism of action. PAβN acts as a competitive substrate for the AcrAB-TolC pump; it is actively extruded, meaning it requires exceptionally high, continuous dosing to maintain efficacy, which frequently leads to off-target membrane toxicity and permeabilization[1].

In contrast, the 3,4-dihydro-1H-pyrano[3,4-c]pyridine scaffold operates via a high-affinity steric block. Molecular dynamics simulations and crystallographic data reveal that this scaffold2 in the B protomer of AcrB[2]. By forming strong hydrophobic interactions with the F178 and F628 phenylalanine residues, the pyranopyridine core physically jams the functional rotation of the AcrB monomers, preventing the extrusion of legacy antibiotics like fluoroquinolones and β-lactams[3].

Pathway Antibiotic Antibiotic (Fluoroquinolones) AcrB AcrB Distal Pocket (Hydrophobic Trap) Antibiotic->AcrB Enters Periplasm AcrA_TolC AcrA-TolC Channel (Extrusion to Exterior) AcrB->AcrA_TolC Efflux (MDR) Pyranopyridine 3,4-Dihydro-1H-pyrano[3,4-c]pyridine (e.g., MBX2319) Pyranopyridine->AcrB High-affinity block (F178/F628 residues) PABN PAβN (Classical EPI) PABN->AcrB Competitive substrate (Low affinity)

Mechanistic pathway of AcrAB-TolC efflux inhibition by pyranopyridine scaffolds vs classical EPIs.

Quantitative Benchmarking: Efficacy & Synergy Data

To establish trustworthiness in this scaffold, we must evaluate its synergistic reduction of Minimum Inhibitory Concentrations (MIC) and its ability to restore bactericidal activity without inherent toxicity.

Table 1: MIC Fold-Reduction in E. coli AB1157 The pyranopyridine derivative MBX2319 demonstrates profound potentiation of standard antibiotics compared to classical EPIs, which often show highly strain-dependent or minimal potentiation at safe concentrations.

InhibitorConcentrationCiprofloxacin (CIP) MIC ReductionLevofloxacin (LVX) MIC ReductionPiperacillin (PIP) MIC Reduction
Pyranopyridine (MBX2319) 12.5 μM2-fold4-fold8-fold
PAβN (Standard) 20 μg/mLMinimal / Strain dependentMinimalMinimal
Pyranopyridine (MBX3135) 0.1 μM>4-fold>8-fold>16-fold

Data supported by4 demonstrating that newer pyranopyridine analogs operate at concentrations 500-fold lower than PAβN[3][4].

Table 2: Time-Kill Viability Assay (Bactericidal Potentiation) When combined with a minimally bactericidal dose of CIP (0.016 μg/mL), the pyranopyridine scaffold4 that PAβN cannot replicate even at extreme doses[4].

Treatment Condition (4h exposure)Viability Reduction (CFU/mL) vs Control
CIP (0.016 μg/mL) aloneMinimal reduction
CIP + PAβN (100 μM)No significant increase in bactericidal activity
CIP + Pyranopyridine (3.13 μM) 10,000-fold reduction

Experimental Protocols: Self-Validating Workflows

Any claimed EPI activity must be validated through a two-tiered protocol: phenotypic synergy and direct mechanistic validation. Relying solely on MIC reduction can conflate direct membrane permeabilization with true efflux pump inhibition. The following protocols form a self-validating system to isolate specific RND-pump inhibition.

Protocol 1: Fractional Inhibitory Concentration (FIC) Checkerboard Assay

Causality: This assay isolates true synergy from additive toxicity. By calculating the FIC Index (FICI), we mathematically prove that the 3,4-dihydro-1H-pyrano[3,4-c]pyridine scaffold is rescuing the antibiotic rather than acting as a standalone biocide.

  • Preparation: Prepare a 96-well microtiter plate. Serially dilute the antibiotic (e.g., Ciprofloxacin) along the x-axis (columns 1-10) and the pyranopyridine hydrochloride compound along the y-axis (rows A-G).

  • Inoculation: Inoculate each well with 5 × 10^5 CFU/mL of E. coli AB1157 in cation-adjusted Mueller-Hinton broth.

  • Incubation: Incubate at 37°C for 18–20 hours.

  • Readout: Determine the MIC of the antibiotic alone and in combination with the EPI.

  • Validation: Calculate the FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FICI ≤ 0.5 confirms synergistic efflux pump inhibition. Ensure the pyranopyridine alone shows an MIC > 100 μM to rule out intrinsic antibacterial toxicity.

Protocol 2: Nitrocefin Hydrolysis & Nile Red Accumulation Assay

Causality: To prove the scaffold directly targets AcrB kinetics, we use5 as decoupled readouts[5]. Nile Red is an environment-sensitive fluorophore that fluoresces only when partitioned into the lipid membrane. If the pump is active, Nile Red is extruded, and fluorescence drops. If the pyranopyridine blocks the pump, fluorescence remains high[6].

  • Cell Preparation: Grow wild-type E. coli and an isogenic ΔacrB mutant (negative control) to mid-log phase (OD600 = 0.6).

  • Washing & Starvation: Wash cells twice in 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO4. Add the protonophore CCCP (carbonyl cyanide m-chlorophenylhydrazone) to de-energize the cells and allow Nile Red to accumulate.

  • Dye Loading: Add Nile Red (5 μM) and incubate for 15 minutes in the dark.

  • Re-energization & Inhibition: Transfer cells to a 96-well black microplate. Add the pyranopyridine test compound (0.1 μM to 12.5 μM). Re-energize the cells by adding 50 mM glucose.

  • Kinetic Readout: Measure fluorescence (Excitation: 550 nm, Emission: 650 nm) continuously for 600 seconds.

  • Validation: A successful pyranopyridine EPI will show a sustained, high fluorescence curve identical to the ΔacrB mutant, confirming the pump is completely jammed. Furthermore, 5 should demonstrate a large (e.g., >4.4-fold) increase in the Michaelis constant ( Km​ ) of the AcrAB-TolC pump[5].

References

  • Opperman, T. J., et al. "Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli." Antimicrobial Agents and Chemotherapy, ASM Journals. 4

  • Compagne, N., et al. "Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria." Antibiotics, MDPI. 1

  • Vargiu, A. V., et al. "Recent advances toward a molecular mechanism of efflux pump inhibition." Frontiers in Microbiology, Frontiers. 5

  • Bohnert, J. A., et al. "A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB." Antimicrobial Agents and Chemotherapy, PMC. 6

  • Sjuts, H., et al. "Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives." Proceedings of the National Academy of Sciences, PUBDB. 3

  • Vargiu, A. V., et al. "Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors." Antimicrobial Agents and Chemotherapy, PMC. 2

Sources

Validation

Comparative Study of Pyrano[3,4-c]pyridine and Pyrrolo[3,4-c]pyridine Derivatives: Scaffolds for Advanced Drug Discovery

As drug discovery pivots towards highly functionalized, sp³-enriched, and conformationally restricted scaffolds, bicyclic pyridines have emerged as privileged structures. Among these, the pyrrolo[3,4-c]pyridine (an azain...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots towards highly functionalized, sp³-enriched, and conformationally restricted scaffolds, bicyclic pyridines have emerged as privileged structures. Among these, the pyrrolo[3,4-c]pyridine (an azaindole isomer) and pyrano[3,4-c]pyridine scaffolds offer unique stereoelectronic properties. This guide provides an objective, comparative analysis of these two derivatives, dissecting their structural causality, pharmacological profiles, and the rigorous experimental workflows required to validate their biological efficacy.

Structural Causality & Stereoelectronics

The fundamental divergence between these two scaffolds lies in the heteroatom and ring size of the fused moiety, which directly dictates their target binding kinetics and pharmacokinetic profiles:

  • Pyrrolo[3,4-c]pyridines: These feature a nitrogen-containing five-membered pyrrole ring fused to a pyridine nucleus. The pyrrole nitrogen can act as both a hydrogen-bond donor and acceptor (depending on its substitution state), making it an excellent bioisostere for purines and indoles. This stereoelectronic profile allows it to anchor deeply into the hinge regions of kinases or the active sites of metabolic enzymes, mimicking endogenous peptides or nucleotides[1].

  • Pyrano[3,4-c]pyridines: These incorporate an oxygen-containing six-membered pyran ring. The oxygen atom acts strictly as a hydrogen-bond acceptor. The resulting conformational flexibility of the pyran ring, combined with its distinct dipole moment, facilitates penetration across the blood-brain barrier (BBB), making this scaffold highly relevant for central nervous system (CNS) and neurotropic applications[2].

Comparative Pharmacological Profiles

Quantitative data and pharmacological targets for both scaffolds reveal distinct therapeutic trajectories. While pyrrolo derivatives excel in metabolic and infectious disease targeting, pyrano derivatives show a strong propensity for CNS modulation and antiviral activity.

Table 1: Quantitative and Pharmacological Comparison
FeaturePyrrolo[3,4-c]pyridine DerivativesPyrano[3,4-c]pyridine Derivatives
Heterocycle Fusion Nitrogen-containing 5-membered ring (Pyrrole)Oxygen-containing 6-membered ring (Pyran)
Primary Biological Roles Antimycobacterial, Antidiabetic, AnalgesicNeurotropic (Anticonvulsant), Antiviral, Antiproliferative
Key Molecular Targets Cytochrome bc1 complex, GPR119, Aldose ReductaseHBV Virion assembly, GABAergic system (putative)
Representative Activity Nanomolar MIC against M. tuberculosisSignificant seizure protection in PTZ/MES models
Synthesis Highlights 3[3]Enamine acylation, Click chemistry

1 have demonstrated profound efficacy in treating immune and nervous system disorders, as well as serving as antidiabetic agents (e.g., GPR119 agonists)[1]. Recent high-throughput screening campaigns have also identified pyrrolo[3,4-c]pyridine-1,3(2H)-diones as a novel class of antimycobacterial agents that 4 in Mycobacterium tuberculosis[4].

Conversely, pyrano[3,4-c]pyridine derivatives are predominantly recognized for their neurotropic and antiviral activities. For instance,5 in pentylenetetrazole (PTZ) models[5], while piperazine-substituted variants have recently been identified as6[6].

TargetPathways Start Bicyclic Pyridine Scaffolds Pyrrolo Pyrrolo[3,4-c]pyridine (N-fused 5-membered ring) Start->Pyrrolo Pyrano Pyrano[3,4-c]pyridine (O-fused 6-membered ring) Start->Pyrano Target1 Cytochrome bc1 Complex (Antimycobacterial) Pyrrolo->Target1 Target2 GPR119 / Aldose Reductase (Antidiabetic) Pyrrolo->Target2 Target3 HBV Virion Production (Antiviral) Pyrano->Target3 Target4 GABAergic System (Neurotropic) Pyrano->Target4

Pharmacological targeting pathways of pyrrolo vs. pyrano[3,4-c]pyridine scaffolds.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating assay systems. Below are the field-proven protocols for assessing the primary activities of both classes.

Workflow Step1 Compound Library Synthesis (Ugi 4CR / Click Chemistry) Step2 High-Throughput Screening (HTS) In vitro Assays Step1->Step2 Step3A Antimycobacterial Evaluation (M. tuberculosis ΔcydKO) Step2->Step3A Pyrrolo derivatives Step3B Neurotropic Evaluation (PTZ-induced Seizure Model) Step2->Step3B Pyrano derivatives Step4 Hit-to-Lead Optimization (Structure-Activity Relationship) Step3A->Step4 Step3B->Step4

Experimental workflow for screening and optimizing bicyclic pyridine derivatives.

Protocol A: Antimycobacterial Validation of Pyrrolo[3,4-c]pyridines

Causality & Rationale: Wild-type M. tuberculosis can bypass cytochrome bc1 inhibition by upregulating the alternative cytochrome bd oxidase. To isolate the specific mechanism of action of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, we utilize a cytochrome bd oxidase deletion mutant (ΔcydKO)[4]. This forces the bacteria to rely solely on the bc1 complex, creating a hypersusceptible, self-validating system where target engagement directly correlates with cell death.

Step-by-Step Workflow:

  • Strain Preparation: Culture M. tuberculosis H37Rv (wild-type) and the ΔcydKO mutant in Middlebrook 7H9 broth supplemented with OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Compound Plating: Dispense pyrrolo[3,4-c]pyridine derivatives (0.1 to 100 µM) into 96-well microtiter plates using a 2-fold serial dilution. Include Rifampicin as a positive control and DMSO as a vehicle control.

  • Inoculation: Inoculate plates with bacterial suspensions adjusted to an OD₆₀₀ of 0.05.

  • Incubation & Resazurin Addition: Incubate at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well.

  • Validation & Readout: Incubate for an additional 24 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change. Self-Validation Check: Compounds exhibiting >10-fold higher potency in the ΔcydKO strain compared to the wild-type strain are confirmed as specific cytochrome bc1 inhibitors.

Protocol B: Neurotropic Evaluation of Pyrano[3,4-c]pyridines

Causality & Rationale: The lipophilicity of the pyran ring enhances BBB penetration. To evaluate in vivo neurotropic (anticonvulsant) activity, the Pentylenetetrazole (PTZ)-induced seizure model is utilized. PTZ acts as a non-competitive antagonist of the GABA_A receptor. If a 2, it indicates positive modulation of the GABAergic system[2].

Step-by-Step Workflow:

  • Animal Preparation: Habituate adult male Swiss albino mice (20-25g) to laboratory conditions for 48 hours. Fast for 12 hours prior to the assay.

  • Dosing: Administer the synthesized pyrano[3,4-c]pyridine derivatives (e.g., 6,8-diamino derivatives) intraperitoneally (i.p.) at doses ranging from 10 to 50 mg/kg. Use Diazepam (2 mg/kg) as the positive control and saline/vehicle as the negative control.

  • Seizure Induction: 30 minutes post-administration, inject PTZ (85 mg/kg, s.c.) into the scruff of the neck.

  • Observation & Scoring: Place mice in isolated transparent plexiglass cages. Monitor for 30 minutes, recording the latency to the first myoclonic jerk and the duration of generalized tonic-clonic seizures.

  • Validation & Readout: Calculate the percentage of seizure protection. Self-Validation Check: Conduct a parallel Rotarod test to ensure that the observed anticonvulsant effect is not an artifact of general motor toxicity or severe sedation. A compound is validated as a true neurotropic hit only if it prevents PTZ seizures at doses that do not significantly impair Rotarod performance.

Conclusion

The structural nuances between pyrrolo[3,4-c]pyridine and pyrano[3,4-c]pyridine scaffolds dictate their distinct pharmacological trajectories. While the pyrrole-fused system excels in mimicking endogenous ligands for metabolic and infectious targets, the pyran-fused system leverages its unique stereoelectronics for neurotropic and antiviral applications. By employing target-specific, self-validating assay systems, researchers can confidently optimize these scaffolds from initial hits to viable clinical leads.

References

  • Source: Pharmaceuticals (Basel)
  • Pyrrolo[3,4-c]pyridine-1,3(2H)
  • Derivatives of a new heterocyclic system – pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity Source: PMC / NIH URL
  • Source: Moscow State University (MSU.ru)
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: MDPI URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Safety & Regulatory Compliance

Safety

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride proper disposal procedures

3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride: Comprehensive Handling and Disposal Guide 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8) is a highly specialized bicyclic heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride: Comprehensive Handling and Disposal Guide

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS: 2416231-50-8) is a highly specialized bicyclic heterocyclic building block. It is frequently utilized in advanced drug discovery pipelines, particularly in the synthesis of piperazine-substituted pyranopyridines for neurotropic, antiviral, and antiproliferative applications[1][2].

Because it is a hydrochloride salt of a fused pyridine derivative, it presents specific logistical and safety challenges. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines but also poses acute risks to laboratory personnel and aquatic ecosystems[3][4]. This guide provides the authoritative, self-validating protocols required to manage this compound from benchtop handling to final destruction.

Chemical Profile & Hazard Assessment

To safely manage disposal, one must first understand the physicochemical behavior of the compound.

Property / ClassificationData
Chemical Name 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride
CAS Number 2416231-50-8
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Physical State Solid (Hygroscopic)
Hazard Categories (GHS) Acute Oral/Dermal Tox. (Cat 4), Skin/Eye Irritant (Cat 2)[4]
EPA RCRA Status Characteristic Hazardous Waste (Unlisted)[3]

Mechanistic Hazard Insight: This compound is highly hygroscopic. Upon exposure to ambient atmospheric moisture, the solid can undergo partial hydrolysis, gradually releasing trace amounts of hydrogen chloride (HCl) gas[4]. This chemical reality dictates two operational rules:

  • The compound must be stored in desiccated, tightly sealed containers.

  • Any aqueous waste generated from this compound will be inherently acidic and must be neutralized prior to final disposal to prevent hazardous off-gassing[4].

Operational Protocol: Spill Response & Decontamination

Sweeping dry powders of heterocyclic amine hydrochlorides can aerosolize the active intermediate, leading to severe respiratory tract irritation[3][5]. If a spill occurs, execute the following step-by-step protocol:

  • Isolate & Ventilate: Immediately evacuate the immediate bench area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture any volatilized HCl or aerosolized dust[5].

  • Don PPE: Equip nitrile gloves (double-gloved), tightly fitting safety goggles, and a lab coat. If the spill is outside a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is required[4][5].

  • Dust Suppression (Containment): Do not use a dry brush. Lightly dampen the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol or water) to suppress dust generation. Alternatively, cover the spill with damp absorbent pads[5][6].

  • Collection: Use a non-sparking scoop to transfer the dampened material into a wide-mouth, sealable high-density polyethylene (HDPE) container[3].

  • Surface Decontamination: Wash the affected benchtop with a mild detergent and water solution, followed by a final wipe-down with ethanol. Collect all contaminated wipes as solid hazardous waste[5].

Proper Disposal Procedures (EPA RCRA Compliant)

While not specifically listed as a P-series (acutely toxic) or U-series (toxic) waste under EPA RCRA, pyridine derivatives and their salts must be managed as characteristic hazardous waste due to their toxicity and environmental mobility[3][7]. Drain disposal is strictly prohibited.

Protocol A: Solid Waste Management
  • Segregation: Collect all unreacted powder, contaminated Kimwipes, weighing boats, and disposable PPE in a designated solid hazardous waste bin lined with a transparent, heavy-duty plastic bag[8].

  • Labeling: Label the container clearly: "Hazardous Solid Waste: Contains 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (Irritant, Toxic)."

  • Sealing: Seal the bag using the "gooseneck" method (twist the top, fold it over itself, and tape it securely) to prevent vapor escape during transport to the Environmental Health and Safety (EH&S) accumulation area.

Protocol B: Liquid Waste Management
  • Phase Segregation: Never mix aqueous waste containing this compound with halogenated organic solvents. Because the hydrochloride salt is highly water-soluble, it will partition heavily into the aqueous layer[4].

  • Aqueous Waste Neutralization:

    • Action: Test the aqueous waste stream with pH paper. If the pH is < 5 (due to HCl dissociation), carefully neutralize the solution by adding a weak base (e.g., 1M NaHCO₃) dropwise until a pH of 7 is achieved.

    • Self-Validating Step: Before sealing the aqueous waste carboy, observe the liquid for 5 minutes. The complete cessation of effervescence (CO₂ bubbles) validates that the acid-base neutralization is complete. This guarantees the container will not over-pressurize and rupture during storage.

  • Organic Waste: If the compound is dissolved in organic solvents during a reaction workup (e.g., dichloromethane or ethyl acetate), dispose of the mixture in the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy[7].

  • Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays to capture catastrophic leaks[8].

Waste Segregation Workflow

G Start 3,4-Dihydro-1H-pyrano[3,4-c]pyridine HCl Waste Generated Solid Solid Waste (Powder, PPE, Wipes) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Washings) Start->Liquid SolidHaz Double-bagged in Sealable Container Solid->SolidHaz Aq Aqueous Waste (Check pH) Liquid->Aq Org Organic Waste (Solvent-based) Liquid->Org Disposal EH&S Hazardous Waste Collection (EPA RCRA Compliant) SolidHaz->Disposal Aq->Disposal Neutralize to pH 5-9 Hal Halogenated (e.g., DCM) Org->Hal NonHal Non-Halogenated (e.g., EtOAc, MeOH) Org->NonHal Hal->Disposal NonHal->Disposal

Workflow for the segregation and EPA-compliant disposal of pyranopyridine hydrochloride waste.

Mechanistic Insight: Environmental Fate & Destruction

Why are these stringent disposal protocols necessary? Historically, pyridine derivatives were assumed to be exceptionally toxic to aquatic life. However, recent comprehensive ecotoxicological reassessments demonstrate that pyridine hydrochloride exhibits an LC50 for aquatic crustaceans between 50–2550 mg/L[9][10]. This places it in a moderate toxicity tier—comparable to ubiquitous compounds like caffeine[10].

Despite this moderate toxicity, the compound's high aqueous solubility ensures rapid environmental mobility if introduced into groundwater[4]. Therefore, environmental protection relies entirely on preventing drain disposal. The ultimate fate of this collected waste must be a licensed chemical incinerator equipped with an afterburner and scrubber. High-temperature incineration safely destroys the heterocyclic ring while the scrubber neutralizes the resulting nitrogen oxides (NOx) and hydrogen chloride (HCl) combustion byproducts[4][6].

References

  • MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Available at:[Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine hydrochloride, 98%. Available at: [Link]

  • Washington State University (WSU). Waste Disposal Procedures. Available at:[Link]

  • Western Kentucky University (WKU). EPA Hazardous Waste Codes. Available at:[Link]

  • NIH/PMC. The effects of pyridine hydrochloride on sublethal behavioural endpoints in the common shore crab, Carcinus maenas. Available at:[Link]

  • Royal Society of Chemistry (RSC). Why there is no evidence that pyridine killed the English crabs. Available at:[Link]

  • TCI Chemicals. Material Safety Data Sheet: Pyridine Hydrochloride. Available at:[Link]

Sources

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